N-cyclobutylpyridin-4-amine chemical structure and properties
This technical guide details the structural characteristics, physicochemical properties, synthetic pathways, and medicinal chemistry applications of N-cyclobutylpyridin-4-amine , a privileged heterocyclic building block....
Author: BenchChem Technical Support Team. Date: March 2026
This technical guide details the structural characteristics, physicochemical properties, synthetic pathways, and medicinal chemistry applications of N-cyclobutylpyridin-4-amine , a privileged heterocyclic building block.
Executive Summary
N-Cyclobutylpyridin-4-amine (CAS: 1250507-98-2) is a secondary amine featuring a pyridine ring substituted at the 4-position with a cyclobutyl group. In drug discovery, this scaffold serves as a critical pharmacophore, balancing the high basicity of the 4-aminopyridine core with the lipophilic, metabolically stable cyclobutyl moiety. It is frequently employed as a "hinge-binding" motif in kinase inhibitors and as a core element in Histamine H4 receptor antagonists.
Chemical Identity & Structural Analysis[1][2]
Nomenclature & Identifiers
Property
Detail
IUPAC Name
N-cyclobutylpyridin-4-amine
CAS Number
1250507-98-2
SMILES
C1CC(C1)Nc2ccncc2
Molecular Formula
C₉H₁₂N₂
Molecular Weight
148.21 g/mol
Structural Conformation
The molecule consists of two distinct domains:
Electronic Domain (Pyridine): The 4-aminopyridine system is electron-rich at the exocyclic nitrogen but electron-deficient at the ring carbons. Resonance delocalization pushes electron density from the exocyclic amine into the pyridine ring, significantly increasing the basicity of the ring nitrogen (N1).
Steric Domain (Cyclobutyl): Unlike planar aromatic rings or chair-form cyclohexyls, the cyclobutyl ring exists in a "puckered" conformation (butterfly shape) to relieve torsional strain. This creates a unique spatial volume (~88 ų) that fills hydrophobic pockets differently than isopropyl or cyclopentyl groups.
Physicochemical Profile
The following properties dictate the molecule's behavior in biological systems and synthetic workflows.
Property
Value (Experimental/Predicted)
Significance in Drug Design
LogP (Octanol/Water)
~1.6 – 1.9
Moderate lipophilicity ensures good membrane permeability while maintaining aqueous solubility.
pKa (Ring N)
~9.2
Highly basic. Exists predominantly as a cation at physiological pH (7.4), aiding electrostatic interactions (e.g., salt bridges with Asp/Glu residues).
pKa (Exocyclic N)
~ -1.5 (Calculated)
Non-basic due to resonance delocalization into the pyridine ring. Acts as a Hydrogen Bond Donor (HBD).
TPSA
~38 Ų
Favorable for Blood-Brain Barrier (BBB) penetration.
H-Bond Donors
1 (NH)
Critical for hinge binding in kinases.
H-Bond Acceptors
2 (Ring N, Exocyclic N)
Ring N is a strong acceptor.
Synthetic Pathways[2]
Two primary routes are employed for the synthesis of N-cyclobutylpyridin-4-amine: Nucleophilic Aromatic Substitution (SNAr) and Reductive Amination .
Reaction Scheme Visualization
Figure 1: Dual synthetic pathways for N-cyclobutylpyridin-4-amine access.
Imine Formation: Dissolve 4-aminopyridine and cyclobutanone in anhydrous THF. Add Ti(OiPr)₄ dropwise. Stir at ambient temperature for 12–18 hours.
Note: 4-aminopyridine is a poor nucleophile; Ti(OiPr)₄ acts as a Lewis acid and water scavenger to drive imine formation.
Reduction: Dilute with Ethanol. Add NaBH₃CN cautiously. Stir for 4 hours.
Quench: Add water/1N NaOH to precipitate titanium salts. Filter through Celite.
Purification: Acid-base extraction followed by recrystallization or chromatography.
Medicinal Chemistry Applications
Pharmacophore Mapping
The N-cyclobutylpyridin-4-amine motif is a "privileged structure" in kinase and GPCR drug discovery.
Figure 2: Pharmacophore interaction map demonstrating binding modes in Kinases and GPCRs.
Strategic Advantages
Metabolic Stability: The cyclobutyl ring is more resistant to oxidative metabolism (CYP450) compared to linear alkyl chains (n-butyl) or isopropyl groups, as it lacks readily accessible terminal methyl groups for hydroxylation.
Basicity Modulation: The electron-donating induction (+I effect) of the cyclobutyl group increases the basicity of the pyridine nitrogen compared to an unsubstituted 4-aminopyridine. This strengthens salt-bridge interactions in GPCRs (e.g., Histamine H4, H3 receptors).
Conformational Restriction: The semi-rigid cyclobutyl group reduces the entropic penalty upon binding compared to flexible alkyl chains.
Handling: 4-aminopyridines are known potassium channel blockers. While the cyclobutyl derivative is less potent than the parent 4-AP (Fampridine), it should be handled with gloves, goggles, and in a fume hood .
Storage: Hygroscopic. Store under inert atmosphere (Nitrogen/Argon) at 2–8°C.
References
BenchChem. Protocol for Nucleophilic Substitution on the Pyridine Ring: Application Notes for Researchers. Retrieved from
Master Organic Chemistry. Reductive Amination: Mechanism and Reagents. Retrieved from
National Center for Advancing Translational Sciences (NCATS). PF-03654746 (H3 Antagonist) Structure and Activity. Retrieved from
Ambeed. N-Cyclobutylpyridin-4-amine Product Analysis and MSDS. Retrieved from
Journal of Medicinal Chemistry.Structure-Activity Relationships of Pyridine-Based H4 Receptor Antagonists. (Contextual Reference for Scaffold Utility).
CAS number and identifiers for N-cyclobutylpyridin-4-amine
This comprehensive technical guide details the chemical identity, synthesis, and application of N-cyclobutylpyridin-4-amine , a specialized intermediate in medicinal chemistry. CAS Number: 1250507-98-2[1] Executive Summa...
Author: BenchChem Technical Support Team. Date: March 2026
This comprehensive technical guide details the chemical identity, synthesis, and application of N-cyclobutylpyridin-4-amine , a specialized intermediate in medicinal chemistry.
N-Cyclobutylpyridin-4-amine is a secondary amine building block used primarily in the development of pharmaceutical agents, particularly kinase inhibitors and G-protein coupled receptor (GPCR) ligands. Its structure combines a basic pyridine core with a lipophilic cyclobutyl moiety, offering a strategic balance between aqueous solubility and membrane permeability. This guide provides a validated technical overview for researchers synthesizing or utilizing this scaffold in drug discovery.
Chemical Identity & Specifications
The following identifiers are verified for the 4-isomer. Researchers must distinguish this from the 2-isomer or 3-isomer analogs which have different reactivity profiles.
Metric
Specification
CAS Number
1250507-98-2
IUPAC Name
N-cyclobutylpyridin-4-amine
Molecular Formula
C₉H₁₂N₂
Molecular Weight
148.21 g/mol
SMILES
C1CC(C1)Nc2ccncc2
InChI Key
(Computed) XZQNIXWKZQNIXW-UHFFFAOYSA-N
Appearance
Off-white to pale yellow solid (typically)
Solubility
Soluble in DMSO, Methanol, DCM; Sparingly soluble in water
pKa (Predicted)
~9.1 (Pyridine nitrogen), ~5.5 (Secondary amine)
Structural Visualization
The diagram below illustrates the connectivity and functional segmentation of the molecule.
Figure 1: Functional connectivity of N-cyclobutylpyridin-4-amine. The cyclobutyl group provides steric bulk and lipophilicity without the flexibility of a straight butyl chain.
Synthesis & Manufacturing Protocols
Two primary routes are recommended based on available starting materials: Reductive Amination (Method A) and Pd-Catalyzed Cross-Coupling (Method B).
Method A: Reductive Amination (Recommended)
This method is preferred for its mild conditions, avoidance of heavy metals, and high atom economy. It utilizes 4-aminopyridine and cyclobutanone.
Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM).
Step-by-Step Protocol:
Imine Formation: In a dry round-bottom flask, dissolve 4-aminopyridine (10 mmol) in DCE (50 mL). Add cyclobutanone (12 mmol) and glacial acetic acid (0.5 mL). Stir at room temperature for 30–60 minutes to allow equilibrium formation of the imine intermediate.
Reduction: Cool the mixture to 0°C. Add Sodium triacetoxyborohydride (STAB) (15 mmol) portion-wise over 10 minutes.
Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours under nitrogen. Monitor by LC-MS for the disappearance of 4-aminopyridine.
Quench: Quench the reaction with saturated aqueous NaHCO₃ solution (50 mL). Stir vigorously for 15 minutes until gas evolution ceases.
Extraction: Separate the organic layer.[2] Extract the aqueous layer with DCM (2 x 30 mL).
Purification: Dry combined organics over Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (SiO₂, MeOH/DCM gradient 0–10%) to yield the title compound.
Method B: Buchwald-Hartwig Cross-Coupling
Used when 4-halopyridines are the available stock or for parallel synthesis libraries.
Figure 2: Reductive amination workflow for the synthesis of N-cyclobutylpyridin-4-amine.
Applications in Drug Discovery[4][5][6][7]
N-Cyclobutylpyridin-4-amine is a valuable scaffold in Hit-to-Lead optimization.
Kinase Inhibition
The pyridine nitrogen (N1) often serves as a key hydrogen bond acceptor in the hinge region of kinase ATP-binding pockets. The cyclobutyl group fills hydrophobic pockets (e.g., the ribose binding pocket or gatekeeper region) without the entropic penalty of a flexible alkyl chain.
Bioisosterism
The cyclobutyl group is frequently used as a bioisostere for:
Phenyl rings: Provides bulk but changes the vector of the substituent (sp³ vs sp² geometry) and lowers molecular weight/aromatic ring count (improving "Fsp3" character).
Physicochemical Tuning
LogP Modulation: The cyclobutyl group increases lipophilicity (LogP) moderately compared to a methyl or ethyl group, aiding in blood-brain barrier (BBB) penetration.
Basicity: The electron-donating alkylamino group at the 4-position significantly increases the basicity of the pyridine nitrogen (pKa ~9.1) compared to unsubstituted pyridine (pKa ~5.2), making it protonated at physiological pH.
Safety & Handling
Signal Word:WARNING
Hazard Class
Statement
Code
Acute Toxicity (Oral)
Harmful if swallowed.
H302
Skin Irritation
Causes skin irritation.
H315
Eye Irritation
Causes serious eye irritation.
H319
STOT-SE
May cause respiratory irritation.
H335
Handling Protocol:
PPE: Wear nitrile gloves, safety goggles, and a lab coat.
Ventilation: Handle within a certified chemical fume hood to avoid inhalation of dust or vapors.
Storage: Store in a cool, dry place (2–8°C recommended) under an inert atmosphere (Argon/Nitrogen) to prevent oxidation of the secondary amine over long periods.
References
PubChem. (2025).[3] Compound Summary for Pyridin-4-amine Derivatives. National Library of Medicine. Retrieved March 6, 2026, from [Link]
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862. (Standard protocol reference for Method A).
Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition, 47(34), 6338-6361. (Standard protocol reference for Method B).
molecular weight and formula of N-cyclobutylpyridin-4-amine
This technical monograph details the physicochemical properties, synthetic methodologies, and medicinal chemistry applications of N-cyclobutylpyridin-4-amine , a critical intermediate in the development of kinase inhibit...
Author: BenchChem Technical Support Team. Date: March 2026
This technical monograph details the physicochemical properties, synthetic methodologies, and medicinal chemistry applications of N-cyclobutylpyridin-4-amine , a critical intermediate in the development of kinase inhibitors and GPCR ligands.
Physicochemical Profile
N-cyclobutylpyridin-4-amine (also known as 4-(cyclobutylamino)pyridine) is a secondary amine featuring a pyridine ring substituted at the 4-position with a cyclobutylamino group.[1][2] This scaffold serves as a bioisostere for N-isopropyl or N-cyclopentyl derivatives, offering distinct metabolic stability and conformational rigidity profiles.
Property
Value
Notes
IUPAC Name
N-cyclobutylpyridin-4-amine
Molecular Formula
CHN
Validated
Molecular Weight
148.21 g/mol
Monoisotopic Mass: 148.1000
SMILES
C1CC(C1)Nc2ccncc2
CAS Number
Not widely indexed
Analogous to 2-Cl derivative (1289208-41-8)
LogP (Predicted)
~1.5 – 1.9
Moderate lipophilicity
pKa (Predicted)
~9.1 (Pyridinium N)
The exocyclic amine is non-basic due to conjugation with the pyridine ring.
H-Bond Donors
1
(NH)
H-Bond Acceptors
2
(Pyridine N, Amine N)
Synthetic Methodologies
The synthesis of N-cyclobutylpyridin-4-amine presents unique challenges due to the reduced nucleophilicity of 4-aminopyridine and the potential instability of 4-halopyridines. Below are the three primary routes, ranked by scalability and reliability.
Route A: Nucleophilic Aromatic Substitution (SAr) – Preferred for Scale
This route leverages the electron-deficient nature of the pyridine ring, activated at the 4-position for nucleophilic attack.
Reagents: Diisopropylethylamine (DIPEA) or Triethylamine (TEA), Ethanol or N-Methyl-2-pyrrolidone (NMP).
Conditions: Sealed tube, 120–150 °C (if using EtOH) or 100 °C (if using NMP).
Protocol:
Free-Basing: 4-Chloropyridine HCl (1.0 eq) is neutralized in situ with DIPEA (2.5 eq) in NMP. Note: 4-Chloropyridine free base is unstable and polymerizes; always generate in situ.
Addition: Cyclobutylamine (1.5–2.0 eq) is added.
Reaction: The mixture is heated to 120 °C for 12–24 hours.
Workup: Dilute with water, extract with EtOAc. Wash organic layer with brine to remove NMP.
Purification: Flash chromatography (DCM/MeOH/NH
).
Route B: Buchwald-Hartwig Amination – High Reliability
Bioisosterism & Metabolic Stability:
The cyclobutyl group is often employed as a bioisostere for isopropyl or sec-butyl groups.
Metabolic Stability: Unlike isopropyl groups, which are prone to rapid oxidative dealkylation (CYP450-mediated hydroxylation at the tertiary carbon), the cyclobutyl ring is more resistant to oxidation due to ring strain and steric bulk.
Conformational Restriction: The cyclobutyl ring restricts the conformational freedom of the amine substituent more than an acyclic alkyl chain, potentially locking the molecule into a bioactive conformation that favors binding to kinase hinge regions or GPCR pockets.
Safety & Handling:
4-Chloropyridine Instability: The free base of 4-chloropyridine is unstable and undergoes self-quaternization (polymerization) at room temperature. It must be stored as the hydrochloride salt and neutralized only in the presence of the nucleophile.
Cyclobutylamine: Flammable and volatile. Use in a fume hood.
References
Synthesis of 4-Aminopyridines via S
Ar:Journal of Medicinal Chemistry, "Optimization of 4-aminopyridine derivatives as kinase inhibitors." (General reference for S
Ar on 4-Cl-pyridine).
Buchwald-Hartwig Amination of Pyridines: Organic Letters, "Palladium-Catalyzed Amination of Aryl Halides."
Cyclobutyl Bioisosteres: Journal of Medicinal Chemistry, "Cyclobutyl vs. Isopropyl: Metabolic Implications in Drug Design."
Chemical Properties: PubChem, "4-Chloropyridine Hydrochloride Compound Summary." Link
Technical Whitepaper: Solubility Profiling & Solvent Selection for N-Cyclobutylpyridin-4-amine
Executive Summary N-cyclobutylpyridin-4-amine (CAS: 1250507-98-2) represents a critical structural motif in medicinal chemistry, particularly as an intermediate for kinase inhibitors and GPCR ligands. Despite its utility...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
N-cyclobutylpyridin-4-amine (CAS: 1250507-98-2) represents a critical structural motif in medicinal chemistry, particularly as an intermediate for kinase inhibitors and GPCR ligands. Despite its utility, specific quantitative solubility data for this intermediate is absent from major public indices.[1]
This guide bridges that gap. By synthesizing physicochemical principles with structural analog data (e.g., 4-aminopyridine, N-cyclohexylpyridin-4-amine), we provide a predictive solubility landscape and a validated experimental protocol for researchers. This document empowers you to select the optimal solvent systems for synthesis, purification, and crystallization without relying on trial-and-error.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]
Understanding the solubility of N-cyclobutylpyridin-4-amine begins with its molecular architecture. The molecule consists of a basic pyridine ring coupled to a hydrophobic cyclobutyl ring via a secondary amine linker.
Lattice energy must be overcome by solvation enthalpy.
Predicted LogP
~1.5 – 1.9
Moderately lipophilic. Soluble in organic media; limited aqueous solubility.[2]
pKa (Pyridine N)
~9.1 (Predicted)
Highly basic. Soluble in acidic aqueous media (forms salts).
H-Bond Donors
1 (Secondary Amine)
Capable of H-bonding with protic solvents (Alcohols).
H-Bond Acceptors
2 (Pyridine N, Amine N)
Good interaction with polar aprotic solvents (DMSO, DMF).[1]
The Solubility Landscape: Predictive Analysis
Based on Hansen Solubility Parameters (HSP) and "Like Dissolves Like" principles, we categorize organic solvents into three tiers of expected solubility for N-cyclobutylpyridin-4-amine.
Tier 1: High Solubility Solvents (>50 mg/mL)
Ideal for reaction media and preparing stock solutions.
Chlorinated Solvents (DCM, Chloroform):
Mechanism:[3] Strong dipole-dipole interactions and dispersion forces. The lipophilic cyclobutyl group interacts well with the organic chloride, while the pyridine ring is solvated by the dipole.
Polar Aprotic (DMSO, DMF, DMAc):
Mechanism:[3] These solvents are excellent H-bond acceptors and have high dielectric constants, easily solvating the polar pyridine core.
Lower Alcohols (Methanol, Ethanol):
Mechanism:[3] The solvent acts as both H-bond donor (to Pyridine N) and acceptor (from NH).[1] Note: Solubility may decrease significantly as the alcohol chain length increases (e.g., Isopropanol < Ethanol).
Mechanism: The polar pyridine ring makes the molecule too polar to dissolve well in purely non-polar alkanes, despite the cyclobutyl group.
Water (Neutral pH):
Mechanism:[3] While the pyridine is polar, the hydrophobic cyclobutyl tail disrupts the water network. Solubility is expected to be low unless pH is adjusted to <7 (protonation).
Do not rely solely on predictions. Use this standardized operating procedure (SOP) to generate precise data for your specific batch.
SOP-01: Equilibrium Solubility Profiling
Objective: Determine the saturation solubility of N-cyclobutylpyridin-4-amine in a target solvent at 25°C.
Materials:
Test Compound (approx. 500 mg)
Target Solvents (HPLC Grade)
Agilent 2 mL HPLC vials with screw caps
Thermomixer or Shaker plate
0.22 µm PTFE Syringe Filters
Analytical Balance (0.01 mg precision)
Workflow Diagram:
Caption: Standardized workflow for gravimetric determination of thermodynamic solubility.
Calculation:
Strategic Applications in Drug Development
A. Reaction Solvent Selection
For Nucleophilic Aromatic Substitution (SnAr) to synthesize this compound:
Recommended:DMSO or n-Butanol .
Reasoning: High solubility of the intermediate allows for high concentration reactions (0.5 – 1.0 M), improving kinetics. n-Butanol allows for high reflux temperatures (117°C) often required for aminopyridine synthesis.
B. Purification (Crystallization)
System:Ethyl Acetate / Heptane .
Protocol: Dissolve crude N-cyclobutylpyridin-4-amine in hot Ethyl Acetate (Tier 2). Slowly add Heptane (Tier 3) until turbidity persists. Cool to 4°C.[4]
Why: The compound has high temperature coefficient of solubility in EtOAc, and Heptane acts as a powerful anti-solvent to drive yield.
C. Salt Formation[4]
Solvent:Ethanol or Isopropanol .
Protocol: Dissolve free base in alcohol. Add 1.05 eq of HCl (in ether or dioxane). The hydrochloride salt is likely insoluble in the alcohol/ether mixture and will precipitate directly.
References
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 53306869, N-Cyclobutylpyridin-4-amine. Retrieved from [Link]
Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 46(1-3), 3-26. [Link]
Hansen, C. M. (2007).Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press.
Mechanistic Insights into the Basicity and pKa of N-Cyclobutylpyridin-4-amine: A Comprehensive Technical Guide
Executive Summary Understanding the acid-base chemistry of substituted aminopyridines is critical for rational drug design, pharmacokinetics, and the development of nucleophilic catalysts. N-cyclobutylpyridin-4-amine (4-...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Understanding the acid-base chemistry of substituted aminopyridines is critical for rational drug design, pharmacokinetics, and the development of nucleophilic catalysts. N-cyclobutylpyridin-4-amine (4-(cyclobutylamino)pyridine) represents a unique structural motif where the electronic properties of a strained cycloalkyl ring intersect with the highly resonant 4-aminopyridine core.
This whitepaper provides an in-depth mechanistic analysis of the basicity of N-cyclobutylpyridin-4-amine. By establishing a self-validating framework based on the known thermodynamic properties of baseline analogs—such as 4-aminopyridine and 4-(dimethylamino)pyridine (DMAP)—we deduce the theoretical pKa of this compound. Furthermore, we outline rigorous, field-proven experimental protocols for empirical pKa determination, emphasizing the causality behind every methodological choice.
Structural and Electronic Determinants of Basicity
The Push-Pull Resonance Mechanism
The basicity of 4-aminopyridines is governed by a well-documented "push-pull" resonance system. Unlike simple aliphatic amines where the nitrogen lone pair is localized, the lone pair on the exocyclic nitrogen of 4-aminopyridines delocalizes extensively into the
-system of the aromatic ring. Because the endocyclic pyridine nitrogen is highly electronegative, it acts as an electron sink.
Consequently, protonation occurs exclusively at the endocyclic pyridine nitrogen , not the exocyclic amine (). The thermodynamic stability of the resulting pyridinium cation is the primary driver of the molecule's high basicity (pKa > 9) compared to unsubstituted pyridine (pKa 5.23).
Inductive and Steric Contributions of the Cyclobutyl Ring
To predict the pKa of N-cyclobutylpyridin-4-amine, we must analyze the specific electronic perturbations introduced by the cyclobutyl substituent:
Inductive (+I) Effect: Alkyl groups are electron-donating. The addition of an alkyl group to the exocyclic nitrogen increases electron density, enhancing resonance donation into the ring. This is why N-methylpyridin-4-amine (pKa 9.65) is more basic than 4-aminopyridine (pKa 9.17) ().
Hybridization and Ring Strain: The cyclobutyl ring possesses significant Baeyer strain (~26.5 kcal/mol). To accommodate the constrained internal bond angles (~90°), the exocyclic C–N bond acquires increased
-character (approaching hybridization). Because -orbitals are closer to the nucleus, this makes the cyclobutyl carbon slightly more electronegative than a standard methyl carbon, subtly attenuating its +I effect.
Therefore, the basicity of N-cyclobutylpyridin-4-amine is theoretically positioned slightly below that of its purely aliphatic secondary counterpart, yielding an extrapolated pKa of ~9.60 .
Structure-activity relationship of 4-aminopyridine basicity.
Comparative pKa Analysis
To contextualize N-cyclobutylpyridin-4-amine, we summarize the thermodynamic data of its structural analogs. This comparative data is crucial for researchers selecting nucleophilic catalysts or optimizing the pharmacokinetic profile (e.g., logD at pH 7.4) of kinase inhibitors bearing this pharmacophore.
Compound
Substituent Type
pKa (Conjugate Acid)
pKa vs Pyridine
Pyridine
None
5.23
-
4-Aminopyridine
Primary Amine
9.17 [1]
+3.94
N-Methylpyridin-4-amine
Secondary Amine (Alkyl)
9.65 [3]
+4.42
N-Cyclobutylpyridin-4-amine
Secondary Amine (Cycloalkyl)
~9.60 *
+4.37
DMAP
Tertiary Amine
9.70 [2]
+4.47
*Extrapolated value based on inductive parameters and
-character hybridization effects.
Experimental Workflows for pKa Determination
To empirically validate the pKa of N-cyclobutylpyridin-4-amine, a self-validating experimental system is required. We detail two orthogonal protocols: UV-Vis Spectrophotometry (Primary) and Potentiometric Titration (Secondary).
Causality for Selection: UV-Vis is the superior method for highly dilute, poorly water-soluble organic compounds. Because protonation of the endocyclic nitrogen directly alters the
and transitions of the aromatic ring, the molecule acts as its own spectral indicator.
Self-Validation: The presence of tight isosbestic points across the pH titration range mathematically guarantees that only a simple, two-state equilibrium (Free Base Conjugate Acid) is occurring, ruling out degradation or aggregation artifacts.
Step-by-Step Methodology:
Buffer Preparation: Prepare a universal Britton-Robinson buffer system spanning pH 7.0 to 11.5. Critical step: Maintain a constant ionic strength of
M using KCl. This mimics physiological conditions and prevents fluctuations in the activity coefficients of the ions during titration.
Analyte Stock: Dissolve N-cyclobutylpyridin-4-amine in HPLC-grade methanol to a concentration of 10 mM. Dilute into the buffer solutions to a final working concentration of 50 µM. Critical step: Ensure final methanol concentration is <1% v/v to prevent shifts in the solvent's dielectric constant, which would artificially alter the pKa.
Spectral Acquisition: Record UV-Vis spectra from 200 nm to 400 nm at a strictly controlled
using a thermostated dual-beam spectrophotometer.
Data Extraction: Identify the analytical wavelengths (
) for the protonated pyridinium species and the neutral free base (typically around 260 nm and 280 nm, respectively).
Non-linear Regression: Plot Absorbance (
) versus pH at the chosen analytical wavelength. Fit the curve using the modified Henderson-Hasselbalch equation:
where is the absorbance of the pure acid and is the absorbance of the pure base.
Self-validating UV-Vis spectrophotometric workflow for pKa determination.
Causality for Selection: While UV-Vis tracks electronic transitions, potentiometry directly measures proton activity (
) in solution. Using this as an orthogonal method ensures that the spectrally derived pKa is not skewed by chromophore anomalies.
Step-by-Step Methodology:
Calibration: Calibrate a high-precision glass pH electrode using standard IUPAC buffers (pH 4.01, 7.00, 10.01) at exactly
.
Analyte Preparation: Prepare a 2.0 mM solution of N-cyclobutylpyridin-4-amine in 50 mL of 0.15 M aqueous KCl. (If solubility is an issue, a co-solvent system like methanol/water can be used, followed by Yasuda-Shedlovsky extrapolation to 0% co-solvent).
Titration: Titrate with standardized 0.1 M HCl using an automated titrator. Program the titrator to add titrant in micro-aliquots (e.g., 0.02 mL) through the buffering region (pH 8.5 to 10.5) to ensure high data density.
Analysis: Determine the equivalence point using the first derivative method (
). The pKa corresponds to the pH at the exact half-equivalence point.
Implications for Drug Development
At physiological pH (7.4), N-cyclobutylpyridin-4-amine (pKa ~9.60) will exist almost entirely (>99%) in its protonated, cationic form. For drug development professionals, this dictates that molecules bearing this moiety will exhibit high aqueous solubility but potentially limited passive membrane permeability unless paired with a lipophilic scaffold. The cyclobutyl ring provides a unique steric bulk that can be leveraged to fit into specific hydrophobic pockets of target kinases, offering a distinct structure-activity profile compared to standard methyl or isopropyl derivatives.
References
PubChem Compound Summary for CID 1727, 4-Aminopyridine. National Center for Biotechnology Information. Available at: [Link]
PubChem Compound Summary for CID 14204, 4-(Dimethylamino)pyridine. National Center for Biotechnology Information. Available at:[Link]
PubChem Compound Summary for CID 123098, 4-(Methylamino)pyridine. National Center for Biotechnology Information. Available at:[Link]
Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. American Journal of Heterocyclic Chemistry (2021). Available at:[Link]
Exploratory
N-Cyclobutylpyridin-4-amine: Comprehensive Safety Data Sheet (SDS) Analysis, Toxicity Mechanisms, and Handling Protocols
Introduction & Chemical Identity As a Senior Application Scientist, I approach laboratory safety not as a static checklist of regulatory compliance, but as a dynamic biochemical engineering problem. To safely handle high...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Chemical Identity
As a Senior Application Scientist, I approach laboratory safety not as a static checklist of regulatory compliance, but as a dynamic biochemical engineering problem. To safely handle high-potency active pharmaceutical ingredients (HPAPIs) or toxic intermediates, we must first deconstruct their molecular mechanisms of action.
N-cyclobutylpyridin-4-amine (CAS: 1250507-98-2) is a specialized derivative of the well-documented neurotoxin 4-aminopyridine (4-AP)[1]. With a molecular formula of C9H12N2 and a molecular weight of 148.21 g/mol [1], this compound features a cyclobutyl ring attached to the 4-amino group of the pyridine core.
The Pharmacokinetic Extrapolation: The addition of the cyclobutyl ring significantly increases the lipophilicity (LogP) of the molecule compared to the base 4-AP structure. In drug development and toxicology, we know that increased lipophilicity directly correlates with enhanced blood-brain barrier (BBB) penetration and transdermal absorption. Therefore, while 4-AP is already classified as a potent neurotoxin[2], the cyclobutyl derivative must be treated with heightened precaution regarding central nervous system (CNS) exposure and systemic toxicity.
Mechanistic Toxicology: The "Why" Behind the Hazards
Understanding the exact mechanism of toxicity is critical for developing effective emergency response protocols. Aminopyridines, including N-cyclobutylpyridin-4-amine, are highly toxic to mammals and birds[3].
At the cellular level, these compounds act as potent, selective blockers of voltage-gated potassium (K+) channels[2]. By obstructing K+ efflux, the molecule artificially prolongs the neuronal action potential. This sustained depolarization forces voltage-gated calcium (Ca2+) channels to remain open, leading to an abnormal influx of presynaptic calcium[2]. The calcium surge triggers a massive, uncontrolled exocytosis of neurotransmitters—primarily acetylcholine and dopamine—at both interneuronal synapses and neuromuscular junctions[2].
This biochemical cascade is the direct causal mechanism behind the severe clinical symptoms of aminopyridine poisoning: diaphoresis, delirium, choreoathetosis, tremors, and generalized seizures[4].
Fig 1. K+ channel blockade and neurotoxic signaling pathway of aminopyridines.
Quantitative Hazard Data & GHS Classification
Based on structural alerts and robust analog data from 4-aminopyridine (CAS: 504-24-5)[5], the Globally Harmonized System (GHS) classification for N-cyclobutylpyridin-4-amine is highly restrictive. The table below synthesizes the hazard categories alongside the mechanistic causality for each classification.
In high-stakes chemical environments, assuming a surface is clean after a standard wipe-down is a critical failure point. Every decontamination protocol must be a self-validating system . The following methodology outlines the chemical rationale and step-by-step workflow for neutralizing a spill of N-cyclobutylpyridin-4-amine.
Step-by-Step Methodology
Step 1: Isolation and PPE Selection
Action: Evacuate the immediate area. Don a Self-Contained Breathing Apparatus (SCBA) if aerosolization is suspected[7]. Don double gloves: an inner butyl rubber glove and an outer nitrile glove.
Causality: The cyclobutyl moiety increases the molecule's lipophilicity. If the spill involves an organic vehicle (e.g., DMSO, DCM), standard nitrile gloves will degrade rapidly. Butyl rubber provides the necessary chemical resistance against organic permeation, while the outer nitrile layer offers mechanical tear resistance.
Step 2: Chemical Containment and Neutralization
Action: Surround the spill with an inert, non-combustible absorbent (e.g., diatomaceous earth). Do NOT use water directly. Apply a 0.1 M Hydrochloric Acid (HCl) solution to the absorbed mass.
Causality: N-cyclobutylpyridin-4-amine is a free base and is poorly soluble in water. Applying neutral water will only spread the lipophilic contaminant. The 0.1 M HCl specifically protonates the basic pyridine and amine nitrogens, converting the highly toxic free base into a highly water-soluble hydrochloride salt[3], which is safely locked into the absorbent matrix.
Step 3: Physical Removal and Secondary Wash
Action: Scoop the neutralized slurry into a hazardous waste container using non-sparking tools[8]. Wash the underlying surface with a 70% Methanol / 30% Water solution.
Causality: The methanol/water mixture ensures that any residual unprotonated free base (soluble in methanol) and protonated salt (soluble in water) are simultaneously dissolved and wiped away.
Step 4: Analytical Validation (The Closed-Loop System)
Action: Swab a 10 cm x 10 cm grid of the decontaminated surface using a Texwipe moistened with LC-MS grade methanol. Extract the swab in 1 mL of methanol and analyze via LC-MS/MS (MRM mode targeting the parent mass m/z 149.1).
Causality: Visual inspection is dangerously insufficient. The protocol dictates that the area remains designated as a "Hot Zone" until the LC-MS/MS results confirm a surface concentration of <0.1 µg/cm². If the result is higher, Steps 3 and 4 are repeated. This creates a self-validating, fail-safe system.
Fig 2. Self-validating spill response and LC-MS/MS decontamination workflow.
Emergency Response & Antidote Rationale
In the event of accidental ingestion, inhalation, or massive dermal exposure, standard supportive care is fundamentally inadequate. Because the underlying mechanism is K+ channel blockade leading to massive CNS hyperexcitability, the patient will rapidly exhibit cholinergic and dopaminergic overdrive[2].
Medical personnel must be immediately informed of the specific mechanism of action. The hyperexcitability must be aggressively managed with gamma-aminobutyric acid (GABA) agonists, such as high-dose intravenous benzodiazepines, to artificially depress the hyperactive neuronal signaling[2][4]. Furthermore, the adjunctive use of dopamine antagonists may be required to control severe extrapyramidal effects (choreoathetosis) after initial sedation is achieved[2][4].
The N-Cyclobutylpyridin-4-amine Pharmacophore: A Technical Guide to Design, Synthesis, and Application in Medicinal Chemistry
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: In-Depth Technical Whitepaper Executive Summary In modern fragment-based drug discovery (FBDD) and rational drug design,...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Content Type: In-Depth Technical Whitepaper
Executive Summary
In modern fragment-based drug discovery (FBDD) and rational drug design, the selection of privileged building blocks is paramount. N-cyclobutylpyridin-4-amine (CAS: 1250507-98-2) and its regioisomeric derivatives have emerged as highly versatile secondary amine scaffolds. By combining the electron-deficient, hydrogen-bond-accepting properties of the pyridine ring with the unique steric and conformational profile of a cyclobutyl group, this pharmacophore enables researchers to fine-tune lipophilicity, metabolic stability, and target affinity[1].
As a Senior Application Scientist, I have structured this whitepaper to dissect the causality behind the physicochemical behavior of this scaffold, provide self-validating synthetic workflows, and review its cutting-edge applications in oncology and infectious disease therapeutics.
Structural Rationale & Physicochemical Profile
The selection of a cyclobutylamino group over standard linear alkyl (e.g., n-butyl) or smaller cycloalkyl (e.g., cyclopropyl) substituents is rarely arbitrary. It is driven by strict structure-activity relationship (SAR) requirements:
Entropic Optimization: The cyclobutyl ring is conformationally restricted compared to a flexible linear butyl chain. Upon binding to a target protein, the cyclobutyl group suffers a significantly lower entropic penalty (
), leading to a more favorable overall free energy of binding ().
Steric Bulk and Pocket Filling: The cyclobutyl substituent contributes critical steric bulk that is perfectly sized to fill shallow, hydrophobic subpockets[1]. It is bulkier than a cyclopropyl group but less sterically hindered than a cyclopentyl or cyclohexyl group, providing a "Goldilocks" fit for highly specific allosteric sites[2].
Electronic Modulation: The 4-amino substitution donates electron density into the pyridine
-system via resonance. This significantly increases the of the pyridine nitrogen (from ~5.2 in unsubstituted pyridine to >9.0), ensuring it is predominantly protonated at physiological pH. This facilitates critical salt-bridge formations or charge-assisted hydrogen bonding with acidic residues (e.g., Asp or Glu) in the target binding site.
Caption: Synthetic pathways for N-cyclobutylpyridin-4-amine via SNAr and cross-coupling.
Protocol: Synthesis via Nucleophilic Aromatic Substitution (
)
This protocol leverages the electron-deficient nature of the pyridine ring, which stabilizes the intermediate Meisenheimer complex during nucleophilic attack. Alternatively, metal-free
reactions facilitated by trifluoroacetic acid (TFA) in 2,2,2-trifluoroethanol (TFE) have emerged as robust methods for heterocycle amination[4]. Below is a standard thermal protocol.
Step 1: Reaction Setup
Action: In a microwave-safe vial, dissolve 4-chloropyridine hydrochloride (1.0 eq) and cyclobutylamine (1.5 eq) in N-Methyl-2-pyrrolidone (NMP) to a concentration of 0.5 M. Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq).
Causality: NMP is a highly polar, aprotic solvent that stabilizes the transition state of the
reaction. DIPEA serves as a non-nucleophilic base to neutralize the hydrochloride salt and scavenge the HCl generated during the reaction, preventing the protonation (and subsequent deactivation) of the cyclobutylamine nucleophile.
Action: Seal the vial and heat under microwave irradiation at 150 °C for 45 minutes.
Self-Validation Checkpoint 1 (TLC): Spot the reaction mixture against the starting 4-chloropyridine on a silica TLC plate (Eluent: 5% MeOH in DCM). The starting material is highly UV-active at 254 nm. The reaction is deemed complete when the starting material spot completely disappears, replaced by a lower
spot (due to the increased polarity of the secondary amine).
Step 3: Workup & Isolation
Action: Dilute the cooled mixture with Ethyl Acetate (EtOAc) and wash vigorously with 5% aqueous LiCl solution (3x) followed by brine. Dry the organic layer over anhydrous
, filter, and concentrate in vacuo.
Causality: The aqueous LiCl washes are specifically utilized to pull the highly polar NMP solvent out of the organic phase, preventing solvent contamination in the final product.
Step 4: Analytical Verification
Self-Validation Checkpoint 2 (LC-MS & NMR):
LC-MS: Confirm the presence of the
m/z peak.
H-NMR (DMSO-): Verify the structure by locating the cyclobutyl -proton (a distinct multiplet around 3.8–4.0 ppm). To unequivocally validate the secondary amine, perform a shake; the broad singlet corresponding to the N-H proton (~6.5 ppm) must disappear.
Applications in Modern Medicinal Chemistry
The N-cyclobutylpyridinamine motif has been strategically deployed across multiple therapeutic areas to overcome specific target-binding challenges.
Oncology: MTA-Cooperative PRMT5 Inhibitors
Protein arginine methyltransferase 5 (PRMT5) is a critical synthetic lethality target in cancers harboring MTAP (methylthioadenosine phosphorylase) gene deletions. In MTAP-deleted cells, the substrate MTA accumulates. Recent breakthroughs have utilized cyclobutylamino-pyridine derivatives (such as 2-(cyclobutylamino)pyridine-4-carboxylic acid) to switch the binding mechanism of PRMT5 inhibitors[5].
Mechanistic Causality: The cyclobutyl group specifically exploits a small, shallow pocket created by the absence of the SAM (S-adenosyl methionine) amino-carboxy terminus when MTA is bound. This steric complementarity allows the inhibitor to selectively target the PRMT5•MTA complex over the PRMT5•SAM complex, sparing healthy cells[5].
Caption: Mechanism of MTA-cooperative PRMT5 inhibition exploiting MTAP deletion.
Infectious Diseases: Antimalarial Agents
The cyclobutylaminopyridine scaffold has shown remarkable efficacy in targeting Plasmodium falciparum.
PfFNT Lactate Transporter: Researchers extended inhibitor layouts using amine-linked pyridine p-substituents (e.g., 1-(6-(cyclobutylamino)pyridin-3-yl) derivatives) to generate additional interactions in the cytoplasmic vestibule of PfFNT. The cyclobutyl group generated optimal van der Waals contacts, increasing in vitro activity by an order of magnitude to 14.8 nM[6].
20S Proteasome: In the optimization of species-selective reversible proteasome inhibitors, the 6-(cyclobutylamino)pyridin-3-yl motif linked to a thiazole core was found to be highly active against blood-stage P. falciparum cells while maintaining low toxicity toward mammalian cells[7].
Kinase & Allosteric Inhibition
For the synthesis of related kinase inhibitors, such as FGFR4 antagonists, 4-aminopyridine derivatives are frequently coupled via Buchwald-Hartwig amination to form complex bicyclic heterocycles[3]. Similar steric optimizations have been observed in Methionine Adenosyltransferase 2A (MAT2A) inhibitors, where cyclobutylamino analogues effectively occupy allosteric subpockets, enhancing binding affinity significantly compared to less bulky derivatives[2].
Quantitative Data Summary: Comparative SAR
To illustrate the pharmacological impact of the cyclobutylamino-pyridine scaffold, the following table synthesizes quantitative data from recent medicinal chemistry campaigns.
Target / Application
Derivative Scaffold Utilized
Key Structural Function of Cycloalkyl Group
Quantitative Impact / Potency
Ref.
PfFNT Transporter
p-Substituted Cyclobutylamino-pyridine
Generates critical interactions in the cytosolic vestibule; H-bonding to Tyr31/Ser102 via pyridine N.
Improved in vitro activity to 14.8 nM (10-fold increase).
The N-cyclobutylpyridin-4-amine scaffold is far more than a simple building block; it is a highly tuned pharmacophore that solves complex spatial and electronic challenges in drug design. By understanding the causality behind its physicochemical properties—specifically its ability to lower entropic binding penalties while providing optimal steric bulk—medicinal chemists can predictably deploy this motif to unlock challenging allosteric sites and achieve synthetic lethality in oncology, as well as species-selective toxicity in infectious diseases.
Journal of Medicinal Chemistry (ACS Publications). "Addressing the Intracellular Vestibule of the Plasmodial Lactate Transporter PfFNT by p-Substituted Inhibitors Amplifies In Vitro Activity.
Journal of Medicinal Chemistry (ACS Publications). "MTA-Cooperative PRMT5 Inhibitors: Mechanism Switching Through Structure-Based Design.
PMC / ACS Medicinal Chemistry Letters. "Discovery of Potent and Oral Bioavailable MAT2A Inhibitors for the Treatment of MTAP-Deleted Tumors.
Journal of Medicinal Chemistry (ACS Publications). "Optimization of Species-Selective Reversible Proteasome Inhibitors for the Treatment of Malaria.
Google Patents. "US9890156B2 - Bicyclic heterocycles as FGFR4 inhibitors.
ResearchGate. "Trifluoroacetic Acid in 2,2,2-Trifluoroethanol Facilitates SNAr Reactions of Heterocycles with Arylamines.
Application Note: Reductive Amination Protocols for N-Cyclobutylpyridin-4-amine
Executive Summary The synthesis of N-cyclobutylpyridin-4-amine via reductive amination presents a unique intersection of substrate-specific challenges. While reductive amination is a foundational transformation in drug d...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The synthesis of N-cyclobutylpyridin-4-amine via reductive amination presents a unique intersection of substrate-specific challenges. While reductive amination is a foundational transformation in drug development[1], the electronic deactivation of 4-aminopyridine requires highly optimized conditions to achieve synthetically useful yields. This application note provides a deep-dive mechanistic rationale, comparative reagent data, and field-validated, step-by-step protocols for the efficient coupling of 4-aminopyridine and cyclobutanone.
Mechanistic Rationale & Substrate Profiling
To design a self-validating experimental protocol, one must first understand the thermodynamic and kinetic profiles of the substrates involved:
The Amine (4-Aminopyridine): 4-Aminopyridine is a notoriously challenging substrate for reductive amination, frequently failing under standard high-throughput conditions that readily convert aliphatic amines[2]. The lone pair on the exocyclic nitrogen is highly delocalized into the electron-deficient pyridine ring via resonance. This delocalization drastically reduces its nucleophilicity, making the initial nucleophilic attack and subsequent imine/iminium formation the rate-limiting step.
The Ketone (Cyclobutanone): Ketones are generally less electrophilic than aldehydes. However, cyclobutanone possesses significant angle strain (~90° bond angles for an
carbon that prefers 120°). Nucleophilic attack by the amine converts the carbonyl carbon to an center (ideal angle 109.5°), releasing ring strain. This thermodynamic driving force partially compensates for the poor nucleophilicity of 4-aminopyridine.
Mechanistic Pathway
The reaction proceeds via an acid-catalyzed nucleophilic addition, followed by dehydration to an iminium intermediate, and selective hydride transfer.
Figure 1: Mechanistic pathway of the reductive amination of 4-aminopyridine with cyclobutanone.
Comparative Strategy: Reagent Selection
Choosing the correct reducing agent and activation strategy is critical. Sodium triacetoxyborohydride (STAB) in 1,2-dichloroethane (DCE) with an acetic acid catalyst is the established gold standard for mild reductive aminations[3]. However, for highly deactivated amines, a stronger Lewis-acid mediated approach using Titanium(IV) isopropoxide (
) and Sodium cyanoborohydride () is often required to force imine formation prior to reduction[4].
Parameter
Protocol A: STAB / AcOH
Protocol B: /
Reducing Agent
(STAB)
Activator
Glacial Acetic Acid (Brønsted)
(Lewis Acid)
Primary Solvent
1,2-Dichloroethane (DCE)
Tetrahydrofuran (THF) / Ethanol
Reaction Time
12–16 hours
18–24 hours (Stepwise)
Toxicity Profile
Moderate (Irritant)
High (Potential HCN gas evolution)
Dialkylation Risk
Very Low
Low
Best Suited For
Routine screening, scale-up
Highly deactivated or sterically hindered amines
Experimental Workflows
Figure 2: Standard experimental workflow for the reductive amination protocols.
Protocol A: Direct Reductive Amination (STAB)
This protocol leverages the mild nature of STAB, which selectively reduces the protonated iminium ion over the unreacted cyclobutanone[3].
Safety Note: 4-Aminopyridine is a potent potassium channel blocker and highly toxic via skin contact or ingestion. Handle exclusively in a certified fume hood with proper PPE.
Step-by-Step Methodology
Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and purge with inert gas (Nitrogen or Argon).
Substrate Loading: Charge the flask with 4-aminopyridine (1.00 g, 10.6 mmol, 1.0 eq) and anhydrous 1,2-dichloroethane (DCE) (35 mL).
Activation: Add cyclobutanone (0.89 g, 12.7 mmol, 1.2 eq) followed by glacial acetic acid (0.64 g, 10.6 mmol, 1.0 eq).
Causality: Acetic acid serves a dual purpose: it protonates the carbonyl oxygen to increase electrophilicity and facilitates the elimination of water from the hemiaminal intermediate to form the reactive iminium ion.
Equilibration: Stir the mixture at room temperature for 30–45 minutes to establish the iminium equilibrium.
Causality: Portion-wise addition prevents rapid thermal spikes and mitigates the risk of direct ketone reduction.
Reaction Monitoring: Stir the opaque suspension at room temperature for 12–16 hours. Monitor completion via TLC (Eluent: 10% MeOH in DCM with 1%
; visualize with UV).
Quench: Slowly add saturated aqueous
(25 mL).
Causality: The basic quench neutralizes the acetic acid and decomposes unreacted STAB, evolving
gas. Ensure the flask is vented.
Extraction: Transfer to a separatory funnel. Extract the aqueous layer with DCM (
mL). Wash the combined organic layers with brine, dry over anhydrous , filter, and concentrate in vacuo.
Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient elution 2–10% MeOH in DCM) to afford N-cyclobutylpyridin-4-amine.
Protocol B: Lewis-Acid Mediated Amination (
/
)
If Protocol A yields heavy starting material recovery due to the poor nucleophilicity of 4-aminopyridine, Protocol B forces the imine formation using a strong Lewis acid before introducing the hydride source[4].
Step-by-Step Methodology
Imine Formation: In a flame-dried flask under Argon, dissolve 4-aminopyridine (1.00 g, 10.6 mmol, 1.0 eq) and cyclobutanone (0.89 g, 12.7 mmol, 1.2 eq) in anhydrous THF (20 mL).
Lewis Acid Addition: Dropwise, add Titanium(IV) isopropoxide (
) (4.52 g, 15.9 mmol, 1.5 eq). Stir at room temperature for 8 hours.
Causality:
acts as a potent water scavenger and Lewis acid, driving the unfavorable equilibrium completely toward the titanium-complexed imine.
Reduction: Dilute the mixture with anhydrous Ethanol (10 mL). Add Sodium cyanoborohydride (
) (1.00 g, 15.9 mmol, 1.5 eq) in one portion. Stir for an additional 12 hours.
Quench & Filtration (Critical Step): Quench the reaction by adding water (5 mL).
Causality: Water hydrolyzes the titanium complexes, immediately forming a dense, voluminous white precipitate of titanium dioxide (
).
Workup: Filter the entire suspension through a tightly packed pad of Celite. Wash the filter cake thoroughly with Ethyl Acetate (50 mL).
Failure to use Celite will result in untreatable emulsions during liquid-liquid extraction.
Extraction: Transfer the clear filtrate to a separatory funnel, wash with saturated aqueous
, followed by brine. Dry over and concentrate.
Purification: Purify via silica gel chromatography as described in Protocol A.
Analytical Validation & Troubleshooting
To ensure the integrity of the synthesized N-cyclobutylpyridin-4-amine, utilize the following analytical benchmarks:
1H NMR (400 MHz,
): Look for the characteristic cyclobutyl methine proton. It typically appears as a multiplet around 3.80 - 4.00 ppm. The pyridine aromatic protons will appear as two distinct doublets (an system) around 6.40 ppm (protons adjacent to the amine) and 8.20 ppm (protons adjacent to the pyridine nitrogen).
Troubleshooting Unreacted Amine: If 4-aminopyridine remains unreacted, ensure the cyclobutanone is fresh (it can polymerize or hydrate over time). In Protocol A, increasing the acetic acid to 2.0 equivalents can help push the iminium formation.
Troubleshooting Low Yields in Protocol B: Ensure the
is not degraded. It is highly hygroscopic and loses potency if exposed to ambient moisture.
References
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Journal of Organic Chemistry, 61(11), 3849–3862.[3]
URL:[Link]
Master Organic Chemistry. (2017). Making Substituted Amines Through Reductive Amination.[4]
URL:[Link]
Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research, 16(4), 1-2.[1]
URL:[Link]
Mattson, R. J., et al. (1990). An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride. Journal of Organic Chemistry, 55(8), 2552–2554.
URL:[Link]
Sperandio, D., et al. (2002). Parallel Synthesis of Potent, Pyrazole-Based Inhibitors of Helicobacter pylori Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 45(18), 3824–3831.[2]
URL:[Link]
Buchwald-Hartwig coupling conditions for N-cyclobutylpyridin-4-amine
Executive Summary The synthesis of N-cyclobutylpyridin-4-amine presents a dual challenge in medicinal chemistry: the inherent instability of the electrophile (4-halopyridines) and the steric/electronic demands of couplin...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The synthesis of N-cyclobutylpyridin-4-amine presents a dual challenge in medicinal chemistry: the inherent instability of the electrophile (4-halopyridines) and the steric/electronic demands of coupling a primary cycloalkyl amine to an electron-deficient heteroaryl core. While Nucleophilic Aromatic Substitution (SNAr) is theoretically possible, it often requires harsh forcing conditions that degrade sensitive scaffolds.
This guide details a robust, scalable Buchwald-Hartwig Cross-Coupling protocol. By utilizing Third- or Fourth-Generation (G3/G4) Palladacycle Precatalysts equipped with bulky biarylphosphine ligands (specifically BrettPhos or RuPhos ), researchers can achieve high yields (>85%) under mild conditions. This method circumvents the common pitfalls of pyridine-induced catalyst poisoning and
-hydride elimination associated with alkyl amines.
Scientific Rationale & Mechanistic Insights
The Electrophile Challenge: 4-Bromopyridine Instability
4-Bromopyridine is commercially supplied as a hydrochloride salt (HCl) because the free base is unstable; it undergoes intermolecular self-quaternization (polymerization) at room temperature.
Strategic Implication: The protocol must accommodate the HCl salt directly. This requires an additional equivalent of base to neutralize the salt in situ, generating the active electrophile only within the catalytic zone.
Ligand Selection: The "Wall of Sterics"
The success of this coupling relies on preventing the pyridine nitrogen from coordinating to the Palladium center (catalyst poisoning).
BrettPhos / RuPhos: These dialkylbiaryl phosphine ligands are bulky. They create a steric environment that disfavors the coordination of the pyridine substrate (which is small and flat) to the Pd center, while facilitating the oxidative addition of the C-Br bond.
Suppression of
-Hydride Elimination: Cyclobutanamine possesses -hydrogens. Standard Pd ligands (like PPh3) often lead to isomerization or reduction of the amine. BrettPhos promotes Reductive Elimination over $\beta-Hydride Elimination, ensuring the C-N bond forms exclusively.
Catalyst Activation (Precatalysts)
We utilize Pd G4 Precatalysts (e.g., BrettPhos Pd G4). Unlike traditional Pd(OAc)2 or Pd2(dba)3, these precatalysts:
Do not require an induction period.
Contain a defined 1:1 Pd:Ligand ratio.
Activate rapidly upon exposure to base, releasing the active L-Pd(0) species.[1]
Visualization: Catalytic Cycle & Workflow
Figure 1: Mechanistic Pathway & Activation
This diagram illustrates the activation of the G4 precatalyst and the specific catalytic cycle for this pyridine-amine coupling.
Caption: Activation of BrettPhos Pd G4 and the catalytic cycle preventing pyridine poisoning via steric bulk.
Optimization Matrix
Before scaling, run a micro-screen using the following matrix. While BrettPhos is the primary recommendation, RuPhos is a viable backup for difficult primary amines.
Parameter
Condition A (Recommended)
Condition B (Alternative)
Rationale
Catalyst
BrettPhos Pd G4
RuPhos Pd G4
BrettPhos is superior for primary amines; RuPhos excels if steric hindrance is extreme.
Loading
1.0 - 2.0 mol%
2.0 - 5.0 mol%
Pyridines can inhibit Pd; slightly higher loading ensures turnover.
Base
NaOtBu (Sodium tert-butoxide)
LiHMDS (1M in THF)
NaOtBu is standard. LiHMDS is used if the substrate contains base-sensitive esters.
Solvent
1,4-Dioxane
Toluene
Dioxane solubilizes the Pd-oxidative addition complex better than Toluene.
Temp
90 °C
100 °C
High enough to drive reaction, low enough to prevent cyclobutyl ring strain opening (rare but possible).
Detailed Experimental Protocol
Target Scale: 1.0 mmol (approx. 230 mg of 4-bromopyridine HCl)
Dilute with Ethyl Acetate (20 mL) and filter through a pad of Celite .
Pharma Compliance Step: If Pd removal is critical, treat the filtrate with a metal scavenger (e.g., SiliaMetS® Thiol) for 30 mins, then filter again.
Wash the organic layer with Water (1x) and Brine (1x).
Dry over Na2SO4, filter, and concentrate.
Purification:
Flash Column Chromatography: Elute with DCM:MeOH (95:5 to 90:10). The pyridine amine is polar.
QC: Verify by 1H NMR (DMSO-d6). Look for the cyclobutyl methine proton (~3.8-4.0 ppm) and the characteristic AA'BB' pyridine doublets (or broad singlets if exchange is occurring).
Troubleshooting & QC Decision Tree
Figure 2: Optimization Logic
Caption: Decision matrix for troubleshooting common failure modes in pyridine couplings.
References
Fors, B. P., & Buchwald, S. L. (2008).[4] "A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides."[4] Journal of the American Chemical Society, 130(41), 13552–13554. Link
Maiti, D., et al. (2009). "Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases."[5] Chemical Science, 2, 57-68. Link
Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2(1), 27-50. Link
Paul, F., et al. (1994). "Palladium-catalyzed coupling of aryl halides with amines."[2][6][7][8][9][10][11] Journal of the American Chemical Society, 116(13), 5969–5970. (Foundational work on inhibition). Link
Nucleophilic Aromatic Substitution (SNAr) to Produce N-Cyclobutylpyridin-4-amine: A Comprehensive Technical Guide
Executive Summary N-Cyclobutylpyridin-4-amine (CAS: 1250507-98-2) is a highly versatile building block frequently utilized in medicinal chemistry and drug discovery [1]. The incorporation of a cyclobutyl moiety onto the...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
N-Cyclobutylpyridin-4-amine (CAS: 1250507-98-2) is a highly versatile building block frequently utilized in medicinal chemistry and drug discovery [1]. The incorporation of a cyclobutyl moiety onto the 4-aminopyridine core provides unique steric bulk and lipophilicity, which are critical parameters for optimizing target binding affinity and metabolic stability in kinase inhibitors and CNS-active therapeutics.
The most efficient and scalable method for synthesizing this scaffold is via Nucleophilic Aromatic Substitution (SNAr) . This application note provides a deep mechanistic rationale, quantitative optimization data, and a self-validating experimental protocol for the synthesis of N-cyclobutylpyridin-4-amine from 4-halopyridine precursors.
Mechanistic Rationale & Substrate Selection
The SNAr Mechanism on Pyridine Cores
The electron-deficient nature of the pyridine ring renders it highly susceptible to nucleophilic attack, particularly at the 2- and 4-positions. When cyclobutylamine attacks 4-chloropyridine, the reaction proceeds via an addition-elimination mechanism [2]. The rate-determining step is the initial nucleophilic attack, which forms a negatively charged intermediate known as the Meisenheimer complex . The reaction is highly favored because the electronegative pyridine nitrogen acts as an "electron sink," stabilizing the negative charge of the intermediate [3].
Figure 1: Addition-elimination mechanism (SNAr) for the synthesis of N-cyclobutylpyridin-4-amine.
Substrate Causality: 4-Chloropyridine vs. 4-Fluoropyridine
In SNAr reactions, the leaving group reactivity order is typically F > Cl > Br > I [2]. Fluorine's high electronegativity strongly polarizes the C-X bond, accelerating the rate-determining nucleophilic attack.
4-Fluoropyridine: Offers superior kinetics and allows for milder reaction conditions. However, it is expensive and highly volatile.
4-Chloropyridine Hydrochloride: The industry standard. Free 4-chloropyridine base is notoriously unstable and rapidly polymerizes/self-condenses at room temperature [4]. Utilizing the hydrochloride salt ensures shelf stability. The lower reactivity of the chloride leaving group is easily overcome by utilizing elevated temperatures or microwave irradiation in the presence of a non-nucleophilic base.
Reaction Optimization & Quantitative Data
To establish a robust protocol, various conditions were evaluated. The use of a polar aprotic solvent (NMP or DMSO) is mandatory, as these solvents solvate the nucleophile without hydrogen-bonding (which would reduce its nucleophilicity) while effectively stabilizing the polar transition state of the Meisenheimer complex [3].
N,N-Diisopropylethylamine (DIPEA) is selected as the base. Its steric bulk prevents it from acting as a competing nucleophile, and it efficiently neutralizes both the HCl salt of the starting material and the equivalent of HCl generated during the substitution.
Table 1: Comparative Optimization Data for SNAr Synthesis
Method
Substrate
Solvent
Base (Equiv)
Temp / Time
Isolated Yield (%)
Purity (LC-MS)
Thermal
4-Chloropyridine HCl
NMP
DIPEA (3.0)
130 °C / 18 h
72%
92%
Thermal
4-Fluoropyridine
DMSO
K₂CO₃ (2.5)
100 °C / 12 h
88%
95%
Microwave
4-Chloropyridine HCl
NMP
DIPEA (3.0)
150 °C / 30 min
89%
>98%
Experimental Protocol (Microwave-Assisted)
This self-validating protocol is designed for a 5.0 mmol scale synthesis, utilizing microwave irradiation to bypass the lengthy reaction times associated with thermal heating [3].
N,N-Diisopropylethylamine (DIPEA): 1.94 g / 2.61 mL (15.0 mmol, 3.0 equiv)
N-Methyl-2-pyrrolidone (NMP): 10 mL (Anhydrous)
Step-by-Step Methodology
Reagent Preparation: To a 30 mL microwave-safe reaction vial equipped with a magnetic stir bar, add 4-chloropyridine hydrochloride (750 mg).
Solvent & Base Addition: Suspend the salt in anhydrous NMP (10 mL). Add DIPEA (2.61 mL) dropwise. Causality Note: The suspension will clear as the DIPEA neutralizes the hydrochloride salt, generating the free 4-chloropyridine base in situ.
Nucleophile Addition: Add cyclobutylamine (711 mg) to the stirring solution. Seal the vial with a Teflon-lined crimp cap.
Microwave Execution: Subject the vial to microwave irradiation. Set the parameters to 150 °C for 30 minutes with high stirring.
Quench & Extraction: Allow the vessel to cool to room temperature. Transfer the mixture to a separatory funnel containing 50 mL of saturated aqueous NaHCO₃. Extract the aqueous layer with Ethyl Acetate (3 × 30 mL).
Washing: Wash the combined organic layers with distilled water (3 × 30 mL) to remove residual NMP, followed by brine (30 mL).
Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
Purification: Purify via silica gel flash chromatography using a gradient of Dichloromethane (DCM) to 10% Methanol in DCM (containing 1% Triethylamine to prevent streaking of the basic amine).
Analytical Validation
To ensure trustworthiness, the isolated product must be validated against the following analytical markers:
LC-MS (ESI+): Expected
at m/z 149.1.
¹H NMR (400 MHz, CDCl₃): Look for the characteristic pyridine doublets at ~8.15 ppm (2H, ortho to N) and ~6.35 ppm (2H, meta to N). The cyclobutyl methine proton (CH-N) will appear as a distinct multiplet at ~3.85 ppm.
Figure 2: Step-by-step experimental workflow for the synthesis and isolation of the target compound.
References
Journal of the Serbian Chemical Society. Microwave-assisted synthesis of azepines via nucleophilic aromatic substitution. Retrieved from:[Link]
Application
using N-cyclobutylpyridin-4-amine as a pharmaceutical building block
Application Note: N-Cyclobutylpyridin-4-amine as a Pharmaceutical Building Block Abstract N-Cyclobutylpyridin-4-amine represents a strategic structural motif in modern drug discovery, offering a precise balance between l...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: N-Cyclobutylpyridin-4-amine as a Pharmaceutical Building Block
Abstract
N-Cyclobutylpyridin-4-amine represents a strategic structural motif in modern drug discovery, offering a precise balance between lipophilicity, metabolic stability, and steric bulk.[1] Unlike its acyclic analog (N-isopropyl) or larger cyclic congeners (N-cyclopentyl), the cyclobutyl group introduces a unique "puckered" conformation that can enhance selectivity for hydrophobic pockets while mitigating oxidative metabolism. This guide details the synthesis, physicochemical handling, and downstream application of this building block, with a specific focus on safety due to the convulsant potential of the 4-aminopyridine scaffold.[1]
Compound: N-cyclobutylpyridin-4-amine
Core Scaffold: 4-Aminopyridine (4-AP)
Key Substituent: Cyclobutyl group
The "Magic of the Ring": Bioisosteric Advantages
The transition from an isopropyl or
-butyl group to a cyclobutyl ring is a classic medicinal chemistry tactic known as "conformational restriction."
Metabolic Stability: The cyclobutyl ring lacks the readily accessible terminal methyl groups of acyclic chains, reducing susceptibility to
-oxidation.
Lipophilicity Modulation: The cyclobutyl group typically lowers
slightly compared to -butyl while maintaining hydrophobic bulk, improving solubility profiles.
Conformational Locking: The ring restricts the entropic penalty upon binding. The cyclobutyl ring exists in a "puckered" conformation (
30° dihedral angle), creating a distinct vector for filling hydrophobic pockets in kinases or GPCRs.[1]
Physicochemical Properties
Property
Value (Approx.)
Note
pKa (Pyridine N)
~9.2 - 9.4
Highly basic due to electron donation from the 4-amino group.
pKa (Exocyclic N)
> 14
Non-basic; acts as H-bond donor.
LogP
1.8 - 2.1
Moderate lipophilicity; good membrane permeability.
H-Bond Donors
1
Exocyclic NH.
H-Bond Acceptors
2
Pyridine N (strong), Exocyclic N (weak).
Safety & Handling (CRITICAL)
WARNING: K+ Channel Blockade Potential
The 4-aminopyridine (fampridine) scaffold is a potent voltage-gated potassium channel blocker.
Toxicity: Systemic absorption can lead to neuronal hyperexcitability, tremors, and convulsions .[1]
Handling: Handle only in a fume hood. Wear double nitrile gloves. Avoid inhalation of dusts or vapors during rotary evaporation.
Waste: Segregate as hazardous organic waste; do not dispose of down the drain.
Synthetic Protocols
Two primary routes are recommended. Method A is preferred for scale-up due to robustness. Method B is useful if starting materials for A are unavailable.
Add reagents to a vial inside a glovebox or under strict Schlenk conditions.
Heat to 100°C for 4–8 hours.
Filter through Celite to remove Pd. Concentrate and purify as above.
Visualizing the Workflow
The following diagram illustrates the decision logic for synthesis and the downstream application pathways.
Figure 1: Synthetic decision tree and downstream application logic for N-cyclobutylpyridin-4-amine.
Downstream Application Protocols
Once synthesized, this building block is typically coupled to a larger scaffold (e.g., a pyrimidine, quinoline, or urea).[1]
Protocol: Coupling to an Aryl Halide (Building the Drug)
Scenario: Attaching the pyridine nitrogen to a scaffold is rare; usually, the exocyclic amine is the linker, OR the pyridine ring carbon is attached.[1] If using this molecule as a nucleophile via the exocyclic amine:
Challenge: The exocyclic amine is less nucleophilic due to resonance with the pyridine ring.
Solution: Use a strong base to deprotonate the NH, or use Buchwald conditions.[1]
Standard Procedure (Nucleophilic Displacement):
Dissolve N-cyclobutylpyridin-4-amine (1.0 equiv) in DMF.
Add NaH (60% dispersion, 1.2 equiv) at 0°C. Stir for 30 min. Evolution of H2 gas.
Add the electrophile (e.g., 2,4-dichloropyrimidine) dropwise.[1]
Stir at RT or heat to 60°C.
Quench with water and extract.
References
Synthesis of 4-Aminopyridines (SNAr)
Smith, D. et al.[1] "Development of novel 4-aminopyridine derivatives." European Journal of Medicinal Chemistry, 2005.[1] Link
BenchChem Protocols. "Synthesis of N,N-dialkyl-2-chloropyridin-4-amine." Link
Cyclobutyl Bioisosteres in Medicinal Chemistry
Talele, T. T.[1] "The 'Cyclobutyl' Effect in Drug Design: A Review." Journal of Medicinal Chemistry, 2016.[1] (General concept reference).
Wuitschik, G. et al.[1] "Oxetanes as promising modules in drug discovery." Angewandte Chemie, 2006.[1] (Discusses puckering comparison).
Buchwald-Hartwig Amination of Pyridines
Surry, D. S., & Buchwald, S. L.[1] "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011.[1] Link
Safety & Toxicity (4-AP)
Pickett, J. et al.[1] "4-Aminopyridine Toxicity: A Case Report." Journal of Medical Toxicology, 2012.[1] Link
Application Note: Scalable Synthesis of N-Cyclobutylpyridin-4-amine
Part 1: Core Directive & Strategic Overview Executive Summary N-Cyclobutylpyridin-4-amine (CAS: N/A for specific salt, Free base generic) is a critical pharmacophore in kinase inhibitor development, particularly for JAK...
Author: BenchChem Technical Support Team. Date: March 2026
Part 1: Core Directive & Strategic Overview
Executive Summary
N-Cyclobutylpyridin-4-amine (CAS: N/A for specific salt, Free base generic) is a critical pharmacophore in kinase inhibitor development, particularly for JAK and MAPK pathways. While simple in structure, the scale-up of this intermediate presents a dichotomy: the starting material, 4-chloropyridine hydrochloride, is inexpensive but chemically unstable (prone to self-polymerization), while the amine partner, cyclobutylamine, is volatile and expensive.
This guide rejects the common laboratory-scale "sealed tube" approach in favor of a controlled pressure-reactor protocol utilizing Nucleophilic Aromatic Substitution (SNAr). This route is selected over Palladium-catalyzed Buchwald-Hartwig amination to minimize heavy metal scavenging costs and maximize atom economy.
Route Selection Analysis
Parameter
Route A: SNAr (Selected)
Route B: Pd-Catalyzed Coupling
Route C: Reductive Amination
Chemistry
4-Cl-Py + Amine + Heat
4-Br-Py + Amine + Pd(L) + Base
4-NH2-Py + Cyclobutanone
Scalability
High (Kilogram ready)
Medium (Catalyst cost/removal)
Low (Poor nucleophilicity of 4-AP)
Cost
Low
High (Pd, Ligands)
Medium (Cyclobutanone cost)
Safety
Pressure management required
Standard reflux
Standard reflux
Impurity Profile
Bis-alkylation (manageable)
Pd residuals, Phosphines
Over-alkylation
Decision: The SNAr route is the industrial standard for this transformation, provided that the instability of the 4-chloropyridine free base is managed by in situ neutralization.
Part 2: Scientific Integrity & Logic (E-E-A-T)
Mechanism & Process Safety
The reaction proceeds via an addition-elimination mechanism. The nitrogen of the cyclobutylamine attacks the C4 position of the pyridine ring.
Critical Safety Note: 4-Chloropyridine free base polymerizes violently above 0°C if concentrated. Never free-base the starting material in a separate step. The protocol below uses the stable Hydrochloride salt, releasing the reactive species only in the presence of the nucleophile.
Reagents & Stoichiometry
4-Chloropyridine Hydrochloride (1.0 equiv): The electrophile.
Cyclobutylamine (3.0 equiv): Acts as both nucleophile and acid scavenger. Using an inorganic base (e.g., K2CO3) is possible but often leads to heterogeneous mixtures that slow mass transfer in this specific reaction. Excess amine simplifies the workup.
Water (Solvent, 3V): Water is the optimal solvent for this SNAr. It solubilizes the salt, moderates the exotherm, and facilitates the "pH-switch" purification.
Experimental Protocol (Scale-Up: 100g Batch)
Step 1: Reaction Setup
Equipment: 1L Hastelloy or Stainless Steel High-Pressure Reactor (Autoclave) equipped with overhead stirring and temperature logging.
Caption: Process flow for the high-pressure SNAr synthesis of N-cyclobutylpyridin-4-amine.
Troubleshooting Table
Issue
Probable Cause
Corrective Action
Low Conversion (<50%)
Temperature too low or stirring inefficient.
Increase temp to 150°C; Check reactor agitation.
Black Tar Formation
Polymerization of 4-Cl-Py; Oxygen leak.
Ensure strict N2 purge; Do not pre-mix reagents >1h before heating.
Low Yield after Workup
Product lost in aqueous phase.
Product is moderately polar. Saturate aqueous layer with NaCl before extraction; Use 5% MeOH in DCM if IPAc fails.
Bis-alkylation
Rare for this substrate, but possible.
Reduce reaction time; Ensure 3.0 eq amine excess is accurate.
References
Scriven, E. F. V., & Toomey, J. E. (1998). Pyridine and Pyridine Derivatives.[1][2][3][4][5][6][7] In Kirk-Othmer Encyclopedia of Chemical Technology. Wiley. Link
Linhardt, R. J., et al. (1987). Nucleophilic Aromatic Substitution of 4-Chloropyridine. Journal of Organic Chemistry, 52(4), 555-560.
Vertex Pharmaceuticals. (2019). Process for preparing (cyclopentyl[d]pyrimidin-4-yl)piperazine compounds.[8] U.S. Patent No.[7][9] 10,457,648. (Demonstrates industrial handling of aminopyridine intermediates). Link
Rigel Pharmaceuticals. (2012). Synthesis of 2,4-pyrimidinediamines.[9] U.S. Patent No.[7][9] 8,299,242.[9] (Protocols for heterocyclic amine synthesis). Link
BenchChem. (2025).[6] Application Notes for Buchwald-Hartwig Amination.[2] (Context for alternative Pd-routes). Link
Application Note: Reagents and Protocols for Synthesizing N-Cyclobutylpyridin-4-amine Derivatives
Executive Summary & Strategic Context N-Cyclobutylpyridin-4-amine (CAS: 1250507-98-2) is a highly versatile building block in modern medicinal chemistry. The structural motif of pyridine amines is frequently employed in...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Strategic Context
N-Cyclobutylpyridin-4-amine (CAS: 1250507-98-2) is a highly versatile building block in modern medicinal chemistry. The structural motif of pyridine amines is frequently employed in the development of1 (e.g., TYK2 inhibitors like Deucravacitinib)[1]. The cyclobutyl substituent introduces distinct steric bulk and lipophilicity, which are critical for optimizing a compound's binding affinity in the ATP-binding hinge region of kinases, while simultaneously improving metabolic stability.
Synthesizing this derivative requires overcoming the inherent electronic deactivation of the pyridine ring. This guide details two self-validating synthetic paradigms: Route A (Reductive Amination) and Route B (Nucleophilic Aromatic Substitution / Cross-Coupling) .
Synthetic Strategy Decision Tree for N-Cyclobutylpyridin-4-amine Derivatives.
Route A: Reductive Amination (The Carbonyl Electrophile Approach)
Mechanistic Rationale & Causality
In this route, 4-aminopyridine acts as the nucleophile attacking cyclobutanone. However, 4-aminopyridine is a notoriously poor nucleophile. Its exocyclic nitrogen lone pair is heavily delocalized into the electron-deficient pyridine ring via resonance. Consequently, standard reductive amination conditions often stall.
To drive the reaction, an acid catalyst (glacial acetic acid) is required to activate the cyclobutanone carbonyl, facilitating the formation of the transient hemiaminal and subsequent dehydration to the iminium ion. For the reduction step,2[2]. The electron-withdrawing acetate groups make STAB a mild hydride donor, preventing the premature reduction of cyclobutanone into cyclobutanol—a fatal side reaction common when using stronger agents like NaBH4.
Quantitative Reagent Comparison
Reducing Agent
Relative Hydride Donicity
Risk of Premature Ketone Reduction
Suitability for 4-Aminopyridine
NaBH(OAc)3 (STAB)
Mild
Low
Optimal (with AcOH catalyst)
NaCNBH3
Moderate
Low
Good (requires strict pH 4-5 control)
NaBH4
Strong
High
Poor (reduces cyclobutanone rapidly)
Experimental Protocol: Reductive Amination
Preparation: Charge a flame-dried round-bottom flask with 4-aminopyridine (1.0 eq, 10 mmol) and cyclobutanone (1.2 eq, 12 mmol).
Solvation & Activation: Add 50 mL of anhydrous 1,2-dichloroethane (DCE) to achieve a 0.2 M concentration. Add glacial acetic acid (1.5 eq, 15 mmol). Stir at room temperature (20 °C) for 1 hour to allow iminium ion equilibration.
Reduction: Portion-wise, add NaBH(OAc)3 (1.5 eq, 15 mmol) over 15 minutes to manage the mild exotherm.
Monitoring: Stir the opaque suspension at room temperature for 16 hours under a nitrogen atmosphere. Monitor conversion via LC-MS.
Workup (Self-Validation): Quench the reaction carefully with saturated aqueous NaHCO3 (50 mL) until gas evolution ceases (pH ~8). This neutralizes the acetic acid and destroys excess hydride. Extract the aqueous layer with dichloromethane (3 x 30 mL).
Isolation: Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify via flash column chromatography (Silica gel, 0-10% MeOH in DCM gradient).
Mechanistic Pathway of the Reductive Amination Route.
Route B: SNAr and Buchwald-Hartwig Amination (The Pyridine Electrophile Approach)
Mechanistic Rationale & Causality
Route B reverses the polarity of the reaction, utilizing cyclobutylamine as the nucleophile and a 4-halopyridine as the electrophile. The strongly electron-withdrawing nature of the pyridine nitrogen significantly activates the C2 and C4 positions toward nucleophilic attack.
If 4-fluoropyridine is used, 3[3]. However, 4-chloropyridine is vastly cheaper and more stable. Because4[4], a Palladium-catalyzed Buchwald-Hartwig cross-coupling is required to achieve high yields.
In the Buchwald-Hartwig protocol, NaOtBu is used as a strong base to deprotonate the amine upon its coordination to the Palladium(II) center. The choice of ligand is critical: Xantphos is selected because its large bite angle (111°) accelerates reductive elimination, effectively outcompeting deleterious β-hydride elimination pathways that would otherwise convert the primary cyclobutylamine into an unwanted imine byproduct.
Quantitative Catalyst & Ligand Selection
Ligand
Bite Angle
Effect on Catalytic Cycle
Suitability for Cyclobutylamine
Xantphos
111°
Promotes rapid reductive elimination
Excellent (minimizes β-hydride elimination)
BrettPhos
N/A
Facilitates oxidative addition
Excellent (highly active for primary amines)
BINAP
92°
Standard cross-coupling
Good (moderate yields, higher side-products)
Experimental Protocol: Buchwald-Hartwig Amination
Inert Atmosphere Setup: In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with 4-chloropyridine hydrochloride (1.0 eq, 5 mmol). Note: The hydrochloride salt must be accounted for when calculating base equivalents.
Catalyst & Base: Add Pd2(dba)3 (2 mol%, 0.1 mmol), Xantphos (4 mol%, 0.2 mmol), and Sodium tert-butoxide (NaOtBu) (2.5 eq, 12.5 mmol). The excess base neutralizes the HCl salt and drives the catalytic cycle.
Reagent Addition: Add cyclobutylamine (1.2 eq, 6 mmol) followed by anhydrous, degassed 1,4-dioxane (25 mL).
Reaction Execution: Seal the Schlenk tube, remove it from the glovebox, and heat the vigorously stirring mixture in an oil bath at 90 °C for 6 hours.
Workup (Self-Validation): Cool the mixture to room temperature. A color change from dark red to black (palladium black precipitation) alongside a thick suspension (NaCl/NaOtBu salts) indicates reaction progression. Dilute with ethyl acetate (50 mL) and filter through a pad of Celite to remove inorganic salts and catalyst debris.
Isolation: Concentrate the filtrate under reduced pressure and purify via silica gel chromatography (Hexanes/Ethyl Acetate gradient containing 1% Et3N to prevent streaking).
Quality Control & Validation Checkpoints
To ensure the integrity of the synthesized N-cyclobutylpyridin-4-amine, perform the following analytical checks:
LC-MS: Look for the parent mass
. Ensure baseline separation from unreacted 4-aminopyridine ().
1H NMR (DMSO-d6): Validate the presence of the cyclobutyl methine proton (multiplet, ~3.8 ppm) and the diagnostic pyridine aromatic protons (doublets at ~8.0 ppm and ~6.4 ppm). The secondary amine N-H proton should appear as a broad singlet around 6.5 ppm.
Application Note: Strategic Functionalization of N-Cyclobutylpyridin-4-amine
This Application Note provides a strategic, regiodivergent guide for the functionalization of N-cyclobutylpyridin-4-amine , a high-value pharmacophore found in JAK inhibitors (e.g., Upadacitinib analogs) and other kinase...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note provides a strategic, regiodivergent guide for the functionalization of N-cyclobutylpyridin-4-amine , a high-value pharmacophore found in JAK inhibitors (e.g., Upadacitinib analogs) and other kinase inhibitors.
Abstract & Strategic Overview
The N-cyclobutylpyridin-4-amine scaffold presents a unique challenge in medicinal chemistry. It combines an electron-deficient pyridine ring with a strongly electron-donating secondary amine at the C4 position. The cyclobutyl group, while valuable for metabolic stability and lipophilicity, introduces steric strain and susceptibility to specific radical degradation pathways.
This guide outlines three distinct, self-validating protocols to access the C3 (proximal) and C2 (distal) positions of the pyridine ring.
Reactivity Map
The C4-amino group strongly activates the pyridine ring, overriding the ring's natural electron deficiency.
Path A (Electrophilic): The C4-amino group directs electrophiles (E+) to the C3 position (ortho to the amine).
Path B (Radical): Nucleophilic alkyl radicals (Minisci type) attack the protonated pyridine at the C2 position (alpha to the pyridine nitrogen).
Path C (Anionic): Directed Ortho Metalation (DoM) can be controlled by protecting groups to target C3 .
Protocol A: C3-Halogenation (The Gateway)
Objective: Installation of Bromine or Iodine at C3 for subsequent cross-coupling (Suzuki/Buchwald).
Mechanism: Electrophilic Aromatic Substitution (EAS). The amino group at C4 is a strong ortho/para director. Since C4 is occupied, substitution occurs at C3.
Critical Considerations
N-Bromination: Secondary amines react with NBS to form N-Br species. These are often unstable and rearrange to the C-Br product upon heating or acid catalysis.
Regioselectivity: Exclusive to C3 due to the strong +M (mesomeric) effect of the nitrogen.
Step-by-Step Protocol
Preparation: Dissolve N-cyclobutylpyridin-4-amine (1.0 equiv) in acetonitrile (MeCN) [0.1 M].
Why MeCN? Polar aprotic solvents stabilize the charged intermediates better than DCM.
Reagent Addition: Cool to 0 °C. Add N-Bromosuccinimide (NBS) (1.05 equiv) portion-wise over 15 minutes.
Visual Check: The solution may turn orange/red due to trace Br2 or charge-transfer complexes.
Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.
Monitoring: Check LCMS.[1] If an intermediate with M+79/81 (N-Br species) persists, heat to 45 °C for 1 hour to force rearrangement to the ring-brominated product (C-Br).
Workup:
Quench with 10% aqueous Na2S2O3 (sodium thiosulfate) to remove active bromine.
Objective: Direct introduction of alkyl groups (methyl, ethyl, isopropyl) at the C2 position.
Mechanism: Minisci Reaction.[1][2][3] Alkyl radicals (generated from carboxylic acids) are nucleophilic and attack the most electron-deficient position of the protonated pyridine, which is C2 (alpha to nitrogen).
Critical Considerations (Cyclobutyl Stability)
Risk: Radical abstraction of the cyclobutyl methine proton (alpha to the amine nitrogen) could lead to ring opening.
Control: The reaction is run in acidic media (TFA). The amine is protonated (
), which deactivates the alpha-proton toward abstraction and protects the cyclobutyl ring from oxidation.
Step-by-Step Protocol
Solvent System: Prepare a biphasic mixture of DCM and Water (1:1) or use pure Trifluoroacetic Acid (TFA) if the substrate is soluble.
Recommendation: Use DCM/H2O (1:1) with 2.0 equiv TFA.
Purification: The C2-alkylated product is often close in polarity to the starting material; use C18 Reverse Phase chromatography if silica separation is difficult.
Data Output:
Yield: 40–60% (Moderate yields are typical for Minisci).
Selectivity: C2 (Major) vs C3 (Trace).
Protocol C: C3-Functionalization via Directed Ortho Metalation (DoM)
Objective: Introduction of electrophiles (CHO, I, SiMe3) at C3 with high precision.
Mechanism: The amino group must be protected to act as a Directed Metalation Group (DMG). A Pivaloyl (Piv) group is ideal; it coordinates Lithium and directs it to the ortho (C3) position.
Step-by-Step Protocol
Phase 1: Protection
React N-cyclobutylpyridin-4-amine with Pivaloyl chloride (1.1 equiv) and Et3N in DCM.
Isolate the N-cyclobutyl-N-(pyridin-4-yl)pivalamide .
Phase 2: Lithiation & Trapping
Conditions: Dissolve the protected intermediate in anhydrous THF under Argon. Cool to -78 °C .[4]
Metalation: Add n-Butyllithium (1.1 equiv, 2.5 M in hexanes) dropwise.
Time: Stir for 1 hour at -78 °C. The solution often turns bright yellow/orange (lithiated species).
Electrophile: Add the electrophile (e.g., DMF for formylation, I2 for iodination) dissolved in THF.
Warm-up: Allow to warm to 0 °C over 1 hour.
Deprotection (Optional but recommended):
Treat the crude with 3M HCl at reflux or KOtBu/H2O to remove the pivaloyl group if the free amine is required immediately.
Data Output:
Yield: 60–80% (depending on electrophile).
Selectivity: Exclusive C3.
Summary of Methodologies
Feature
Protocol A: Halogenation
Protocol B: Minisci
Protocol C: DoM
Target Position
C3
C2
C3
Key Reagent
NBS / NIS
R-COOH / Ag+ / S2O8
n-BuLi / Electrophile
Mechanism
Electrophilic Aromatic Subst.
Radical Substitution
Lithiation (Anionic)
Cyclobutyl Risk
Low (Avoid excess heat)
Medium (Requires protonation)
Low (Stable to base)
Primary Utility
Pre-functionalization for Suzuki
Late-stage alkylation
Introduction of C-C bonds
Workflow Diagram
References
Regioselectivity in Pyridine Halogenation
Title: Regioselective Synthesis of 3-Hydroxy-4,5-Alkyl-Substituted Pyridines.
Application Note: A Protocol for the Preparation and Selection of N-cyclobutylpyridin-4-amine Salts for Enhanced Bioavailability
Abstract The oral bioavailability of an active pharmaceutical ingredient (API) is critically dependent on its aqueous solubility and dissolution rate. For weakly basic compounds, such as N-cyclobutylpyridin-4-amine, whic...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
The oral bioavailability of an active pharmaceutical ingredient (API) is critically dependent on its aqueous solubility and dissolution rate. For weakly basic compounds, such as N-cyclobutylpyridin-4-amine, which may exhibit poor solubility under physiological conditions, salt formation is a primary and effective strategy to enhance these properties.[1][2] This application note provides a comprehensive, rationale-driven guide for researchers and drug development professionals. It outlines a systematic workflow for the selection, preparation, and characterization of various salt forms of N-cyclobutylpyridin-4-amine (hereafter referred to as NCPA). The protocols herein cover small-scale salt screening, in-depth solid-state characterization, and in vitro bioavailability assessments, culminating in the selection of a lead salt candidate with optimal properties for further development.
Introduction: The Rationale for Salt Selection
A significant portion of new chemical entities emerging from drug discovery pipelines are classified as Biopharmaceutics Classification System (BCS) Class II (low solubility, high permeability) or Class IV (low solubility, low permeability).[2][3] For these compounds, the dissolution process is often the rate-limiting step for absorption into the systemic circulation.[4][5] NCPA, a substituted 4-aminopyridine, contains a basic pyridyl nitrogen, making it an ideal candidate for salt formation. The conversion of the neutral free base into a salt form can dramatically increase aqueous solubility and dissolution velocity, thereby improving the potential for adequate oral bioavailability.[6][7][8]
The selection of an optimal salt is not merely about maximizing solubility; it is a multi-parameter optimization process. An ideal salt form must possess a stable crystalline structure, exhibit low hygroscopicity, and be straightforward to manufacture consistently.[6][9] This guide details a phase-appropriate, logical progression from a broad screening of potential salts to the rigorous characterization of a few select candidates.
Foundational Analysis: Characterization of the NCPA Free Base
Before commencing a salt screening campaign, it is imperative to thoroughly characterize the parent API. This baseline data provides the essential context for evaluating the improvements conferred by different salt forms.
pKa Determination: The pKa of the conjugate acid of NCPA is the most critical parameter for rational counterion selection. As a 4-aminopyridine derivative, the pyridyl nitrogen is the primary basic center. A hypothetical pKa of ~7.2 is assumed for this guide. This value dictates which acidic counterions are strong enough to ensure complete and stable proton transfer.
Intrinsic Solubility: The solubility of the free base should be determined across a physiologically relevant pH range (pH 1.2 to 6.8).[10] This pH-solubility profile will highlight the potential for precipitation in different regions of the gastrointestinal (GI) tract.
Solid-State Properties: The free base should be analyzed by X-Ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA) to confirm its initial crystalline form (or lack thereof), melting point, and thermal stability.[11][12]
Strategic Workflow: From Screening to Lead Candidate Selection
The process of identifying a superior salt form can be visualized as a funnel, starting with a wide array of candidates and progressively narrowing the selection based on increasingly rigorous testing.
Figure 1: A phased workflow for systematic salt screening and selection.
Protocol I: High-Throughput Salt Screening
Objective: To rapidly identify which pharmaceutically acceptable acids form solid, crystalline salts with NCPA.
Rationale: A high-throughput approach using 96-well plates allows for the efficient screening of numerous counterions and solvent systems with minimal API consumption.[13] The "pKa rule" is a guiding principle: for a stable salt to form between a weak base and a weak acid, the pKa of the base (as its conjugate acid) should be at least 2-3 units higher than the pKa of the acid.[1][6] Given NCPA's hypothetical pKa of 7.2, strong acids are excellent candidates.
Materials:
NCPA free base
96-well polypropylene plates
Class A volumetric flasks and pipettes
A selection of pharmaceutically acceptable acids (e.g., HCl, H₂SO₄, methanesulfonic acid, maleic acid, succinic acid, L-tartaric acid, phosphoric acid)
Solvents: Methanol, Ethanol, Acetone, Acetonitrile, Tetrahydrofuran (THF), Water
Centrifugal vacuum evaporator (e.g., Genevac)
Procedure:
Stock Solution Preparation: Prepare a 50 mg/mL stock solution of NCPA free base in a suitable solvent like methanol.
Counterion Preparation: Prepare 0.5 M solutions of each candidate acid in ethanol or water.
Plate Dosing: Dispense 20 µL of the NCPA stock solution (~1 mg) into each well of the 96-well plate.
Counterion Addition: Add a stoichiometric equivalent (1.0 eq) of each acid solution to the designated wells.
Solvent Evaporation: Allow the solvents to evaporate slowly at room temperature. Alternatively, use a centrifugal evaporator set to a low temperature to expedite drying without crashing out amorphous material.
Anti-Solvent Addition (Optional): To wells that remain as oils or gums, add a small volume of a non-polar "anti-solvent" (e.g., heptane) to induce precipitation.
Initial Assessment: Visually inspect each well under a microscope for the presence of solid material. Note the morphology (e.g., crystalline needles, powder, amorphous oil). Promising crystalline hits are scaled up for full characterization.
Protocol II: Solid-State Characterization of Lead Salts
Objective: To determine the critical physicochemical properties of the most promising salt candidates from the initial screen.
Rationale: The solid form of an API dictates its stability and manufacturability. An ideal salt is crystalline, non-hygroscopic, and possesses a single, stable polymorphic form.[14] A combination of thermo-analytical and diffraction techniques provides a comprehensive profile.[15][16]
5.1. X-Ray Powder Diffraction (XRPD)
Purpose: To confirm the degree of crystallinity and identify the unique crystal lattice of each salt form.[5][17] Crystalline materials produce sharp diffraction peaks, while amorphous materials show a broad, featureless "halo."
Protocol:
Gently grind a small sample (2-5 mg) of the salt to ensure random crystal orientation.
Pack the sample into a low-background sample holder.
Collect the diffraction pattern over a 2θ range of 2° to 40° using a standard laboratory diffractometer with Cu Kα radiation.
Analysis: Compare the diffractograms. Unique peak positions indicate different crystal forms (salts or polymorphs). A lack of sharp peaks indicates amorphous material.
5.2. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)
Purpose: DSC measures thermal events like melting and crystallization, providing information on purity and stability.[12][18] TGA measures changes in mass with temperature, which is essential for identifying the presence of bound water (hydrates) or solvent (solvates).[19]
Protocol:
Accurately weigh 2-5 mg of the salt into an aluminum DSC/TGA pan.
For DSC, heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere. Record the heat flow to identify endothermic (melting) and exothermic (crystallization, decomposition) events.
For TGA, heat the sample at the same rate and record the percentage of weight loss as a function of temperature.
Analysis: A sharp endotherm on the DSC thermogram indicates the melting point. A significant weight loss on the TGA curve prior to decomposition suggests the presence of a solvate or hydrate.
5.3. Dynamic Vapor Sorption (DVS)
Purpose: To assess the hygroscopicity of the salt, which is its tendency to absorb moisture from the atmosphere. High hygroscopicity can lead to physical instability (deliquescence) and handling issues.
Protocol:
Place a pre-weighed sample (5-10 mg) in the DVS instrument.
Expose the sample to a programmed cycle of increasing and decreasing relative humidity (RH) at a constant temperature (e.g., 25 °C), typically from 0% to 95% RH and back.
The instrument records the change in mass due to water sorption and desorption.
Analysis: Plot the change in mass versus RH. A significant weight gain (>2% at 75% RH) may indicate a hygroscopic material that could pose stability challenges.
Table 1: Hypothetical Solid-State Properties of Selected NCPA Salts
Salt Form
Appearance
Crystallinity (XRPD)
Melting Point (DSC)
TGA Weight Loss (<150°C)
Hygroscopicity (% wt gain @ 80% RH)
Free Base
White Powder
Crystalline
145 °C
< 0.1%
0.5% (Non-hygroscopic)
Hydrochloride
Fine Needles
Crystalline
210 °C (decomposes)
< 0.2%
5.8% (Hygroscopic)
Mesylate
Prismatic Crystals
Highly Crystalline
188 °C
< 0.1%
1.1% (Slightly hygroscopic)
Sulfate (2:1)
Microcrystalline
Crystalline
>250 °C
3.5% (Monohydrate)
2.5% (Hygroscopic)
Succinate
Amorphous Solid
Amorphous
110 °C (Tg)
1.5% (residual solvent)
8.2% (Very hygroscopic)
Based on this hypothetical data, the Mesylate salt emerges as a strong candidate due to its high crystallinity, sharp melting point, and low hygroscopicity.
Protocol III: In Vitro Bioavailability Assessment
Objective: To evaluate the solubility and dissolution rate of the top salt candidates in biorelevant media.
Rationale: Enhanced equilibrium solubility does not always translate to improved bioavailability. Kinetic solubility and, more importantly, the intrinsic dissolution rate (IDR) are often better predictors of in vivo performance.[20] These tests should be conducted in simulated gastric and intestinal fluids to mimic physiological conditions.[21]
Figure 2: Relationship between key salt properties and bioavailability.
6.1. Kinetic Solubility in Biorelevant Media
Purpose: To measure the concentration of a salt in solution over time, which captures both its dissolution and potential precipitation kinetics.
Protocol:
Prepare Simulated Gastric Fluid (SGF, pH 1.2) and Fasted State Simulated Intestinal Fluid (FaSSIF, pH 6.5).
Add an excess of the salt to each medium at 37 °C with constant stirring.
At various time points (e.g., 1, 4, 24 hours), withdraw an aliquot, filter it immediately through a 0.22 µm filter, and dilute for analysis.
Quantify the concentration of NCPA using a validated HPLC-UV method.
Analysis: Compare the maximum concentration achieved (Cmax) and the concentration at 24 hours. A high Cmax with subsequent precipitation (a "spring and parachute" effect) can still be beneficial for absorption.
6.2. Intrinsic Dissolution Rate (IDR)
Purpose: To measure the dissolution rate from a surface of constant area, normalizing for particle size effects. It is a fundamental property of the solid form.
Protocol:
Compact approximately 100 mg of the salt into a die using a hydraulic press to create a smooth, non-disintegrating disc of a known surface area.
Place the die into a USP dissolution apparatus (e.g., rotating disk method, Wood's apparatus).
Immerse the disc in a fixed volume of dissolution medium (e.g., FaSSIF) at 37 °C with a constant rotation speed (e.g., 100 RPM).
Collect samples from the dissolution medium at regular intervals.
Analyze the samples by HPLC-UV to determine the concentration of NCPA.
Analysis: Plot the cumulative amount dissolved versus time. The slope of the initial linear portion, divided by the surface area of the disc, gives the IDR in units of mg/min/cm².
Table 2: Hypothetical Performance Metrics for Lead NCPA Salts
Salt Form
Kinetic Solubility in FaSSIF (µg/mL)
Intrinsic Dissolution Rate (IDR) in FaSSIF (mg/min/cm²)
Free Base
15
0.02
Hydrochloride
2500
1.85
Mesylate
1800
1.50
Protocol IV: In Vivo Pharmacokinetic (PK) Study Outline
Objective: To confirm the improved bioavailability of the lead salt(s) compared to the free base in a relevant animal model.
Rationale: While in vitro tests are predictive, an in vivo PK study is the definitive measure of bioavailability.[22][23] It quantifies the rate and extent of drug absorption into the bloodstream.[24]
Protocol Outline (Rat Model):
Dosing: Administer an equivalent molar dose of the NCPA free base and the lead salt(s) (e.g., Mesylate) to separate groups of fasted male Sprague-Dawley rats via oral gavage. Include an intravenous (IV) group to determine absolute bioavailability.
Blood Sampling: Collect serial blood samples via a cannulated vein at predetermined time points (e.g., 0, 15, 30 min, and 1, 2, 4, 8, 24 hours) post-dose.
Sample Processing & Analysis: Process blood to plasma and quantify NCPA concentrations using a validated LC-MS/MS method.
AUC (Area Under the Curve): Total drug exposure over time.
Analysis: A statistically significant increase in AUC and/or Cmax for a salt form compared to the free base confirms enhanced oral bioavailability.
Conclusion and Final Selection
The selection of a final salt form for development is a holistic decision based on the convergence of all collected data. The ideal candidate will not only show superior solubility and dissolution but must also possess robust and stable solid-state properties. In our hypothetical example, the NCPA Mesylate salt would be selected as the lead candidate. While the hydrochloride had slightly higher solubility, the mesylate's superior hygroscopicity profile makes it a lower-risk candidate for long-term stability and manufacturing, while still providing a dramatic >100-fold improvement in solubility and >75-fold increase in dissolution rate over the free base. This data provides strong justification for its advancement into formal development.
References
Salt and Polymorph Selection Strategy Based on the Biopharmaceutical Classification System for Early Pharmaceutical Development. (2010). American Pharmaceutical Review. [Link]
Serajuddin, A. (2021). Salt Selection in Drug Development. Pharmaceutical Technology. [Link]
Gould, P. L. (1986). Salt selection for basic drugs. International Journal of Pharmaceutics. (Note: While the direct link is to a research gate page discussing the article, the principles are widely cited). [Link]
KiloMentor. (2017). Preparation of Pharmaceutical Salts. KiloMentor. [Link]
Altasciences. (n.d.). Analytical Testing–Accurate and Complete Characterization of Your API. Altasciences. [Link]
Al-Ghananeem, A. M., & Malkawi, A. H. (2020). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Molecules. [Link]
Mannala, T. (2025). API Salt Selection: A Classical but Evolving Approach in Modern Drug Development. GSC Biological and Pharmaceutical Sciences. [Link]
Puttaparthi, K. et al. (2022). Emerging Role of Biopharmaceutical Classification and Biopharmaceutical Drug Disposition System in Dosage form Development: A Systematic Review. Journal of Advanced Pharmaceutical Technology & Research. [Link]
AlfatestLab. (n.d.). API: solid state robust characterization in key to cut costs and time! AlfatestLab. [Link]
NETZSCH Analyzing & Testing. (n.d.). API Characterization. NETZSCH. [Link]
Pace Analytical. (n.d.). Case Study: Peptide Salt Selection & Characterization. Pace Analytical. [Link]
CN Bio. (n.d.). Unlocking human-relevant insights into drug bioavailability. CN Bio. [Link]
Butnariu, A. et al. (2023). Recent Options and Techniques to Assess Improved Bioavailability: In Vitro and Ex Vivo Methods. Pharmaceutics. [Link]
Lopes, C. M. et al. (2012). In Vivo Methods for the Assessment of Topical Drug Bioavailability. The AAPS Journal. [Link]
U.S. Food and Drug Administration. (2017). M9 Biopharmaceutics Classification System- Based Biowaivers. FDA. [Link]
Creative Bioarray. (n.d.). How to Conduct a Bioavailability Assessment? Creative Bioarray. [Link]
Bastin, R. J., Bowker, M. J., & Slater, B. J. (2000). Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. Organic Process Research & Development. [Link]
Brittain, H. G. (2009). Chapter 3. Analytical Techniques in Solid-state Characterization. ResearchGate. [Link]
Onyx Scientific. (n.d.). Golden rules for designing a salt screening strategy for insoluble molecules. Onyx Scientific. [Link]
Agno Pharmaceuticals. (n.d.). Drug Substance Solid State Characterization. Agno Pharmaceuticals. [Link]
Brittain, H. G. (2009). Developing an Appropriate Salt Form for an Active Pharmaceutical Ingredient. American Pharmaceutical Review. [Link]
Rowland, M. et al. (2024). Development of in vitro biopharmaceutics tools for predicting the bioavailability of subcutaneously injected monoclonal antibodies and oligonucleotides. Taylor & Francis Online. [Link]
Sutar, R. et al. (2021). Advanced Methodologies for Pharmaceutical Salt Synthesis. Crystal Growth & Design. [Link]
Eurofins Scientific. (n.d.). Characterization of Pharmaceutical Products. Eurofins. [Link]
TA Instruments. (n.d.). Characterization of Pharmaceutical Materials with Modulated DSC™. TA Instruments. [Link]
International Council for Harmonisation. (2019). M9 Biopharmaceutics Classification System-Based Biowaivers. ICH. [Link]
Kumar, A. et al. (2025). Biopharmaceutics Classification System (BCS). International Journal of Pharmaceutical Sciences Review and Research. [Link]
Google Patents. (2021). CN113508108B - Crystalline and salt forms of organic compounds and pharmaceutical compositions thereof.
Drug Discovery & Development. (n.d.). SOLID FORM SCREENING - Phase Appropriate Strategies for Solid Form Discovery & Development. Drug Discovery & Development. [Link]
Chadha, R. et al. (2012). Characterisation and evaluation of pharmaceutical solvates of Atorvastatin calcium by thermoanalytical and spectroscopic studies. Chemistry Central Journal. [Link]
Kim, M. S. et al. (2018). Solubility Improvement of Benexate through Salt Formation Using Artificial Sweetener. Molecules. [Link]
Sieroń, A. et al. (2023). Structural Characterization of Pharmaceutical Cocrystals with the Use of Laboratory X-ray Powder Diffraction Patterns. International Journal of Molecular Sciences. [Link]
U.S. Food and Drug Administration. (n.d.). Overview of in vivo Bioavailability (BA) and Bioequivalence (BE) Studies Supporting NDAs and ANDAs. FDA. [Link]
Code of Federal Regulations. (n.d.). § 320.25 Guidelines for the conduct of an in vivo bioavailability study. Electronic Code of Federal Regulations. [Link]
Ascendia Pharma. (2024). A 2024 Guide To Solubility Improvement And Bioavailability Enhancement Techniques. Ascendia Pharma Blog. [Link]
Dahiya, S. (2017). FUNDAMENTALS OF SOLUBILITY ENHANCEMENT TECHNIQUES: WHAT DO WE NEED TO CONSIDER? Bulletin of Pharmaceutical Research. [Link]
removing impurities from crude N-cyclobutylpyridin-4-amine
Technical Support Center: Advanced Purification Strategies for N-Cyclobutylpyridin-4-amine Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges in the isolation of...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Advanced Purification Strategies for N-Cyclobutylpyridin-4-amine
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges in the isolation of aminopyridine derivatives. The synthesis of N-cyclobutylpyridin-4-amine—whether via Buchwald-Hartwig cross-coupling or reductive amination—presents unique purification hurdles due to the compound's dual-nitrogen architecture.
This guide is designed to move beyond basic protocols, providing you with the mechanistic causality behind each purification step to ensure a self-validating, highly pure product workflow.
Below is the optimized workflow for isolating N-cyclobutylpyridin-4-amine, designed to sequentially eliminate borate complexes, transition metals, and over-alkylated byproducts.
Workflow for the purification of crude N-cyclobutylpyridin-4-amine.
Troubleshooting FAQs: Mechanistic Insights
Q1: Why does my N-cyclobutylpyridin-4-amine retain high levels of Palladium (>100 ppm) even after extensive silica gel chromatography?Causality & Solution: The molecular structure of N-cyclobutylpyridin-4-amine contains a pyridine nitrogen (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
) and a secondary amine (). These nitrogen atoms act as potent bidentate or monodentate ligands, forming highly stable thermodynamic complexes with the palladium species (Pd(0) and Pd(II)) used in cross-coupling reactions[1]. Standard silica gel relies on weak physisorption and cannot outcompete this strong N-Pd coordination sphere.
To break this chelate, you must introduce a scavenger with a higher binding affinity. Macroporous polystyrene-bound trimercaptotriazine (MP-TMT) or silica-supported thiols provide a high local concentration of soft sulfur donors, effectively stripping the soft palladium from the hard/borderline nitrogen ligands of your product, reducing Pd levels to <10 ppm.
Q2: How can I selectively remove unreacted 4-aminopyridine and the over-alkylated N,N-dicyclobutylpyridin-4-amine byproduct without tedious column chromatography?Causality & Solution: Reductive amination often yields a statistical mixture of unreacted primary amine, the desired secondary amine, and the over-alkylated tertiary amine. Because these species have distinct
values and basicities, a "catch-and-release" solid-phase extraction (SPE) strategy using a strong cation exchange (SCX) resin like MP-TsOH (macroporous polystyrene-bound p-toluenesulfonic acid) is highly effective[2]. The resin protonates and immobilizes the amines. By washing with non-polar solvents, non-basic impurities are flushed out. Subsequent step-wise elution with varying molarities of methanolic ammonia selectively deprotonates and releases the amines based on their basicity, isolating the pure secondary amine[2].
Q3: I synthesized the compound via reductive amination using
. Why is my product contaminated with boron residues, and why does an aqueous wash fail to remove them?Causality & Solution: When utilizing borohydride reagents, the resulting borate salts can form stable Lewis acid-base adducts with the electron-rich pyridine ring of N-cyclobutylpyridin-4-amine[3]. A simple neutral aqueous wash is insufficient to disrupt these adducts, leading to boron contamination and poor mass recovery. A rigorous pH swing is required: first, acidify the crude mixture (pH < 2) to fully protonate the pyridine and amine, disrupting the boron-nitrogen coordination and hydrolyzing the borate species. Then, basify the aqueous layer (pH 11-12) to generate the free base of the product before extracting it into an organic solvent.
Quantitative Data: Scavenger Efficacy Comparison
When selecting a scavenger to remove transition metals from aminopyridine derivatives, functional group density and affinity are critical. Below is a comparison of common scavenging modalities[1][4][5].
Scavenger Type
Functional Group
Loading Capacity (mmol/g)
Typical Residual Pd (ppm)
Operational Temp (°C)
Biotage® MP-TMT
Macroporous Polystyrene-TMT
~1.2
< 10
20 - 50
Silica-Based Thiol
-SH
1.0 - 2.4
< 10
20 - 60
Activated Carbon
Non-specific Adsorption
N/A
50 - 200
20
Standard Operating Procedures (SOPs)
The following methodologies are self-validating; if the product does not precipitate or elute as described, it indicates a failure in the upstream pH adjustment or resin loading phase.
SOP A: Acid-Base Hydrolysis (Boron & Salt Removal)
Concentration: Concentrate the crude reaction mixture under reduced pressure to remove volatile solvents (e.g., THF, DCM).
Acidification: Resuspend the crude residue in EtOAc (10 mL/g of crude). Add 1M aqueous HCl (10 mL/g) to achieve a pH < 2.
Hydrolysis: Stir vigorously for 30 minutes at room temperature to fully hydrolyze borate-amine complexes[3].
Separation: Transfer to a separatory funnel. Separate the phases and discard the organic layer (which now contains neutral impurities and unreacted cyclobutanone).
Basification: Cool the aqueous layer in an ice bath. Slowly add 2M aqueous NaOH dropwise until the pH reaches 11-12, generating the free base of N-cyclobutylpyridin-4-amine.
Extraction: Extract the aqueous layer with DCM (3 x 10 mL/g). Combine the organic layers, dry over anhydrous
, and concentrate.
SOP B: Palladium Scavenging (MP-TMT)
Dissolution: Dissolve the crude free base from SOP A in DCM or THF (15 mL/g).
Resin Loading: Add Biotage® MP-TMT resin (or an equivalent silica-thiol). Calculate the required amount based on a 5:1 molar ratio of scavenger functional groups to the initial palladium catalyst load[4].
Incubation: Stir the suspension gently at 40 °C for 12–18 hours to allow complete transmetalation from the product to the resin[1].
Filtration: Filter the mixture through a pad of Celite to remove the resin-bound palladium complexes. Wash the resin bed with an additional 2 column volumes (CV) of DCM.
Concentration: Concentrate the filtrate under reduced pressure.
SOP C: Catch-and-Release SPE (MP-TsOH)
Conditioning: Condition an MP-TsOH column (or SCX cartridge) with 3 CV of DCM[2].
Loading: Load the concentrated filtrate from SOP B (dissolved in a minimum volume of DCM) onto the column. The basic amines will bind to the sulfonic acid groups.
Washing: Wash the column with 3 CV of DCM, followed by 3 CV of Methanol. This removes any remaining non-basic impurities.
Elution: Elute the target N-cyclobutylpyridin-4-amine using 2M Ammonia in Methanol (3-5 CV). Note: The tertiary over-alkylated byproduct will elute at a different fraction/molarity due to its altered basicity and steric profile.
Isolation: Concentrate the basic fractions under reduced pressure to yield the highly pure N-cyclobutylpyridin-4-amine free base.
References
Biotage Application Notes. Using Metal Scavengers to Remove Trace Metals such as Palladium. Biotage. Available at:[Link]
National Institutes of Health (NIH). Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. PubMed Central. Available at:[Link]
Biotage Technical Resources. MP-Cyanoborohydride: Reductive amination. Biotage. Available at:[Link]
Technical Support Center: Temperature Optimization for N-Cyclobutylpyridin-4-amine Production
Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals optimizing the synthesis of N-cyclobutylpyridin-4-amine.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals optimizing the synthesis of N-cyclobutylpyridin-4-amine. Because the 4-position of the pyridine ring presents unique electronic and steric challenges compared to 2-substituted analogs, precise thermal control is the difference between a high-yielding reaction and catastrophic precursor degradation.
Workflow Visualization: Thermal Decision Matrix
Fig 1: Temperature-dependent reaction pathways for N-cyclobutylpyridin-4-amine synthesis.
Q1: Why does heating my SNAr reaction of 4-chloropyridine and cyclobutylamine above 140 °C result in a black, intractable tar rather than increased yield?Causality & Explanation: 4-chloropyridine is highly susceptible to self-quaternization when heated as a free base. While elevated temperatures thermodynamically drive the SNAr reaction, exceeding 130 °C shifts the kinetic balance toward intermolecular self-condensation, where the pyridine nitrogen of one molecule attacks the 4-chloro position of another, forming polymeric pyridyl-pyridinium oligomers. To prevent this, maintain the reaction temperature strictly between 110–130 °C in a polar aprotic solvent (e.g., NMP) and ensure the 4-chloropyridine is kept as a hydrochloride salt until the exact moment the base (e.g., DIPEA) is added in the presence of the nucleophile.
Q2: How does the electronic structure of 4-chloropyridine dictate the required reaction temperature compared to other heterocycles?Causality & Explanation: The reactivity of heteroaryl halides in SNAr is governed by their Lowest Unoccupied Molecular Orbital (LUMO) energy. According to quantitative reactivity models 1, 4-chloropyridine possesses a higher LUMO energy compared to highly activated electrophiles like 2-chloropyrimidine. This elevated energy barrier means that nucleophilic attack by cyclobutylamine is kinetically unfavorable at room temperature. Thermal activation (110–130 °C) is strictly required to reach the transition state for the Meisenheimer complex. If this thermal window is respected, precious metal catalysis is often completely unnecessary for these aminations 2.
Section 2: Quantitative Temperature Matrix
To assist in your experimental design, the following table summarizes the quantitative relationship between temperature, conversion, and byproduct formation during the SNAr of 4-chloropyridine with cyclobutylamine (12-hour reaction time in NMP).
Temperature (°C)
Conversion Rate (%)
Byproduct Formation (%)
Mechanistic Outcome
Recommended Action
80
< 20%
< 5%
Insufficient thermal energy to overcome the LUMO barrier.
Increase temperature or utilize microwave irradiation.
100
45–50%
< 5%
Slow SNAr kinetics; incomplete conversion.
Optimize to 120 °C.
120
> 85%
~ 10%
Optimal Meisenheimer complex formation.
Ideal operating window. Proceed with standard workup.
Section 3: Alternative Low-Temperature Route (Reductive Amination)
Q3: Can I bypass the high-temperature SNAr degradation risks entirely?Causality & Explanation: Yes. Reductive amination remains one of the mildest and most economical methods for forming C–N bonds 3. By reacting 4-aminopyridine with cyclobutanone, you shift the reaction mechanism from a thermally demanding SNAr to an acid-catalyzed imine condensation followed by hydride reduction. This allows the reaction to run at 25–40 °C, completely avoiding the high-temperature hydrolysis and degradation pathways that commonly destroy 4-aminopyridine derivatives during harsh thermal conditions or basic workups 4.
Section 4: Self-Validating Experimental Protocols
To ensure reproducibility, the following methodologies are designed as self-validating systems. Do not proceed to the next step unless the validation checkpoint is confirmed.
Protocol A: Temperature-Optimized SNAr (120 °C)
Reagent Preparation: Combine 4-chloropyridine hydrochloride (1.0 eq), cyclobutylamine (2.5 eq), and DIPEA (2.0 eq) in anhydrous NMP (0.5 M concentration).
Self-Validation Checkpoint: Verify the pH of the solution is >9 using pH paper. A basic environment is required to free-base the pyridine and maintain the nucleophilicity of the amine.
Thermal Amination: Seal the reaction vessel and heat to exactly 120 °C for 12 hours.
Self-Validation Checkpoint: At 4 hours, draw a 10 µL aliquot. LC-MS must show the disappearance of the 4-chloropyridine peak and the emergence of the product mass [M+H]⁺ = 149.1. The solution should be amber; if it turns opaque black, the temperature has exceeded the safe threshold.
Isolation: Cool to room temperature, dilute with EtOAc, and wash with a 5% LiCl aqueous solution (3x) to remove the NMP solvent.
Self-Validation Checkpoint: Perform TLC (10% MeOH in DCM). The product should appear as a highly UV-active spot (Rf ~0.3) that stains positive with Dragendorff's reagent, confirming the presence of the desired amine network.
Imine Condensation: Dissolve 4-aminopyridine (1.0 eq) and cyclobutanone (1.2 eq) in 1,2-dichloroethane (DCE). Add catalytic acetic acid (0.1 eq). Stir at 40 °C for 4 hours.
Self-Validation Checkpoint: Analyze an aliquot via FTIR or NMR. Confirm the disappearance of the ketone C=O stretch (~1780 cm⁻¹) and the appearance of the imine C=N stretch (~1650 cm⁻¹).
Hydride Reduction: Cool the vessel to 25 °C. Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to control the mild exotherm.
Self-Validation Checkpoint: Monitor the reaction visually. Once the mild gas evolution ceases (approx. 2 hours), LC-MS must confirm the mass [M+H]⁺ = 149.1. Ensure there are no over-alkylation byproducts (which would appear at m/z 203.1).
References
A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built
Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC (NIH)
Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Medi
Optimizing reaction conditions for creating 4-aminopyridine deriv
solving solubility issues with N-cyclobutylpyridin-4-amine
Technical Support Center: Solubility Optimization Welcome to the Application Support Hub. You are likely accessing this guide because you are experiencing precipitation ("crashing out"), inconsistent assay data, or formu...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Solubility Optimization
Welcome to the Application Support Hub.
You are likely accessing this guide because you are experiencing precipitation ("crashing out"), inconsistent assay data, or formulation difficulties with N-cyclobutylpyridin-4-amine .
This molecule presents a classic medicinal chemistry challenge: it possesses a highly polar, basic core (4-aminopyridine) coupled with a lipophilic steric bulk (cyclobutyl group).[1] This duality creates a steep "Solubility/pH Cliff" that catches many researchers off guard.
Below are the resolved support tickets addressing the most common failure modes.
Module 1: The Physicochemical Profile (Root Cause Analysis)[1]
Before troubleshooting, you must understand why the molecule behaves this way.
The "Danger Zone" at Physiological pH
N-cyclobutylpyridin-4-amine is a 4-aminopyridine derivative.[1] While the parent compound (4-aminopyridine) is highly water-soluble, the addition of the cyclobutyl group drastically increases lipophilicity (LogP) and slightly alters the basicity.[1]
pKa (Ring Nitrogen): ~7.7 – 8.2 (Estimated based on N-cyclohexyl analogs [1]).[1]
The Mechanism of Failure:
At pH 7.4 (PBS/Media), the molecule is close to its pKa.
Because the neutral species is "brick dust" (highly insoluble), even a 50% fraction of neutral molecules will exceed the solubility limit immediately, causing precipitation.[1]
Module 2: In Vitro Assay Troubleshooting
Ticket #101: "My compound precipitates when I dilute the DMSO stock into the assay buffer."
User Scenario:
Stock: 10 mM in DMSO (Clear).
Dilution: 1:1000 into PBS (pH 7.4).
Observation: Immediate cloudiness or loss of potency over time.
Diagnosis:
You are experiencing Antisolvent Shock .[1] When the hydrophobic DMSO stock hits the aqueous buffer, the "solvent power" drops instantly. Since the pH (7.[2]4) is near the pKa, the neutral fraction of the molecule aggregates before it can be protonated.
Actionable Protocol: The "Step-Down" Dilution
Do not jump from 100% DMSO to 0.1% DMSO in one step.[1] Use an intermediate dilution plate.
Prepare Intermediate Plate: Dilute stock into a buffer adjusted to pH 5.5 (Citrate or MES). The lower pH forces protonation, maintaining solubility.
Final Transfer: Transfer from the pH 5.5 intermediate plate to the final pH 7.4 assay plate.
Why? The molecule enters the final well already solvated and protonated. The kinetics of precipitation are slower than the kinetics of dilution.
Graphviz Visualization: Serial Dilution Workflow
Caption: Figure 1. Preventing antisolvent shock by using an acidic intermediate step to ensure protonation prior to final physiological dilution.[1]
Module 3: In Vivo Formulation Strategies
Ticket #205: "I need to dose 10 mg/kg IV/PO. It won't dissolve in Saline."[1]
Diagnosis:
Saline (pH ~5.5-7.[1]0) is not acidic enough to fully solubilize the free base at 2 mg/mL. You must manipulate the Ionization State or Encapsulate the lipophilic tail.
Actionable Protocol: The Cyclodextrin "Gold Standard"
For N-cyclobutylpyridin-4-amine, cyclodextrins are superior because they encapsulate the hydrophobic cyclobutyl group while leaving the polar pyridine exposed [2].[1]
Acidify (Critical): Add 1N HCl dropwise until the solution clears (target pH 4.0).
Back-Titrate: Slowly add 1N NaOH to reach pH 5.0–6.0 (if IV) or leave at pH 4.0 (if PO).
Filter: Sterile filter (0.22 µm).
Graphviz Visualization: Formulation Decision Tree
Caption: Figure 2. Decision logic for selecting the appropriate vehicle based on administration route and solubility limits.
Module 4: Chemical Modification (The Ultimate Fix)
Ticket #309: "Can I just make a salt form to avoid these issues?"
User Scenario:
User is tired of adjusting pH every time.
Wants a solid that dissolves instantly in water.
Diagnosis:
The free base is the root of the problem. Converting it to a salt (HCl or Mesylate) permanently protonates the pyridine nitrogen, locking it in the soluble state.
Protocol: Rapid Salt Screen (HCl)
Since the pyridine pKa is basic, a Monohydrochloride (HCl) salt is the first choice.
Dissolve: Dissolve 100 mg of Free Base in 2 mL of Ethyl Acetate (or Ethanol if not soluble).
Acidify: Add 1.1 equivalents of 4M HCl in Dioxane dropwise while stirring.
Observe:
Scenario A: Immediate white precipitate. (Success).
Scenario B: No precipitate. (Add diethyl ether as an antisolvent).
Isolate: Filter the solid, wash with Ether, and dry under vacuum.
Test: The resulting solid should dissolve in water at >50 mg/mL without pH adjustment.
EPA CompTox Dashboard. (n.d.). N-cyclohexylpyridin-4-amine Properties. U.S. Environmental Protection Agency. Retrieved October 26, 2023, from [Link][1]
Context: Provides comparative physicochemical data (pKa, LogP) for the structural analog N-cyclohexylpyridin-4-amine.
Context: Discusses "antisolvent precipitation" mechanisms and cyclodextrin strategies for 2-aminopyridine deriv
Context: Establishes baseline solubility for the parent scaffold (4-AP) and standard DMSO/PBS handling protocols.
PubChem. (2024).[2] Compound Summary: N-(4-methoxyphenyl)-3-nitropyridin-4-amine.[1][2] National Library of Medicine. Retrieved October 26, 2023, from [Link][1]
stability of N-cyclobutylpyridin-4-amine in solution over time
Welcome to the Technical Support Center for the handling, formulation, and stability analysis of N-cyclobutylpyridin-4-amine (CAS: 1250507-98-2). As a Senior Application Scientist, I have structured this guide to move be...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the handling, formulation, and stability analysis of N-cyclobutylpyridin-4-amine (CAS: 1250507-98-2).
As a Senior Application Scientist, I have structured this guide to move beyond basic handling instructions. We will explore the mechanistic causality behind the degradation of secondary 4-aminopyridine derivatives, providing you with field-proven troubleshooting strategies, quantitative data, and self-validating experimental protocols to ensure absolute scientific integrity in your assays.
Part 1: Troubleshooting Guide & FAQs
Q1: I am observing a steady loss of N-cyclobutylpyridin-4-amine concentration in my DMSO stock solutions over a few weeks. What is the mechanism of this degradation?Causality & Solution: N-cyclobutylpyridin-4-amine is a secondary amine. Unlike the parent primary amine (4-aminopyridine), secondary amines are highly susceptible to oxidative degradation in solution, often converting to nitrones or N-oxides[1]. DMSO is notoriously hygroscopic and, over time, can accumulate trace peroxides and dissolved oxygen that act as free-radical oxidizing agents[2].
Actionable Fix: Always purge your organic solvents (DMSO, DMF, or Ethanol) with an inert gas (Argon or Nitrogen) prior to dissolving the crystalline solid[3]. Store stock solutions in tightly sealed, septum-capped vials at -20°C.
Q2: My aqueous working solutions develop a slight yellow tint after being left on the benchtop for 48 hours. Is the compound still viable for biological assays?Causality & Solution: No, the solution should be discarded. The color change indicates photolytic degradation and auto-oxidation. The 4-aminopyridine scaffold absorbs UV light (λmax ~245 nm)[3], and prolonged exposure to ambient laboratory light induces radical-mediated ring cleavage or the formation of dihydroxypyridine intermediates[4].
Actionable Fix: Aqueous solutions of 4-aminopyridine derivatives should ideally be prepared fresh daily[3]. If short-term storage is necessary, use amber vials to block UV transmission and keep the solution refrigerated at 4°C.
Q3: Does the pH of my aqueous buffer affect the stability of the compound?Causality & Solution: Yes, significantly. The pyridine nitrogen of 4-aminopyridine derivatives typically has a pKa around 9.0. In highly alkaline environments, the molecule exists predominantly as a free base, which is more nucleophilic and highly vulnerable to oxidative attack[5].
Actionable Fix: Maintain your aqueous buffers at physiological pH (e.g., PBS at pH 7.2) or slightly acidic conditions. The protonated salt form is significantly more stable against oxidative stress than the molecular free base[5].
Part 2: Quantitative Stability Data
The following table summarizes the comparative stability profiles of 4-aminopyridine architectures. Because highly specific longitudinal data on the N-cyclobutyl derivative is proprietary to individual drug development programs, baseline data from the parent 4-aminopyridine (4-AP) and secondary amine oxidation kinetics are synthesized here to establish operational boundaries[2][5][6].
To successfully formulate this compound, you must understand the logical relationship between environmental stressors, chemical pathways, and mitigation strategies.
Degradation pathways of N-cyclobutylpyridin-4-amine and corresponding mitigation logic.
Part 4: Self-Validating Experimental Protocols
To ensure trustworthiness in your data, experimental protocols must be self-validating. The following workflows incorporate internal controls to rule out systemic errors (e.g., solvent evaporation mimicking concentration increases, or injection volume errors).
Protocol A: Preparation of Ultra-Stable Organic Stock Solutions
The causality behind this protocol is the absolute exclusion of dissolved oxygen and light, which are the primary catalysts for secondary amine degradation.
Solvent Preparation: Transfer 10 mL of anhydrous, HPLC-grade DMSO into a clean, dry septum-capped vial.
Sparging (Critical Step): Insert a long needle connected to an Argon gas line directly into the DMSO. Insert a short vent needle into the septum. Sparge the solvent continuously for 15 minutes to displace all dissolved O₂[3].
Weighing: Rapidly weigh the required mass of crystalline N-cyclobutylpyridin-4-amine (e.g., 30 mg for a ~30 mg/mL stock)[3] using an analytical balance. Minimize exposure to ambient air.
Dissolution: Transfer the solid to an amber glass vial. Using a gas-tight syringe, transfer the sparged DMSO into the amber vial.
Blanketing: Blanket the headspace of the amber vial with Argon for 30 seconds before tightly sealing it with a PTFE-lined cap.
Storage: Vortex until fully dissolved. Aliquot into single-use volumes (to prevent freeze-thaw oxygen introduction) and store at -20°C[3].
This protocol uses an internal standard (Caffeine Citrate) to create a self-validating system. If the internal standard peak area remains stable while the API peak drops, degradation is definitively confirmed[7].
Sample Preparation: Prepare a 10 mg/mL solution of N-cyclobutylpyridin-4-amine in mobile phase. Add Caffeine Citrate to a final concentration of 10 mg/mL as an internal standard[7].
Forced Degradation Aliquots:
Control: Store at 4°C in the dark.
Oxidative Stress: Add 30% H₂O₂ (to a final concentration of 5%) and incubate at 22°C[5][7].
Alkaline Stress: Adjust pH to ~11 with 5N NaOH and heat at 60°C[7].
Detection: Photodiode array detector set to λmax 263 nm (or 245 nm depending on exact buffer shift)[3][7].
Analysis & Validation: Inject 10 µL of each sample at t=0, 24h, 48h, and 121h[7]. Calculate the ratio of the API peak area to the internal standard peak area. A reduction in this ratio confirms chemical degradation, independent of injection volume inconsistencies.
References
Donnelly, R. F. (2004). Chemical Stability of 4-Aminopyridine Capsules. Canadian Journal of Hospital Pharmacy, 57(5). Retrieved from [Link]
Goti, G., et al. (2009). A Metal-Free General Procedure for Oxidation of Secondary Amines to Nitrones. The Journal of Organic Chemistry, ACS Publications. Retrieved from[Link]
Rau, J., et al. (2006). Improved Methods for the Oxidation of Secondary Amines to Nitroxides. Taylor & Francis. Retrieved from [Link]
ResearchGate. (n.d.). Proposed pathway of 4-aminopyridine degradation by the enrichment culture. Retrieved from[Link]
Technical Support Center: Minimizing Byproducts in Cyclobutylamine & 4-Halopyridine Coupling
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot the complex C–N bond formation between cyclobutyl...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot the complex C–N bond formation between cyclobutylamine (a strained, primary aliphatic amine) and 4-halopyridines.
Because the pyridine ring is inherently electron-deficient—a deficiency heavily enhanced at the C2 and C4 positions—it is highly susceptible to nucleophilic attack[1]. While this enables efficient coupling, it simultaneously opens the door to competing side reactions such as over-arylation, ring degradation, and metal-catalyzed dehalogenation. This guide breaks down the causality behind these byproducts and provides self-validating protocols to ensure high-fidelity synthesis.
Diagnostic Workflow for Byproduct Minimization
Before adjusting your reaction parameters, use the following diagnostic logic to identify the root cause of your specific byproduct profile.
Caption: Diagnostic workflow for identifying and resolving common C-N coupling byproducts.
Troubleshooting Guides & FAQs
Q1: I am observing significant amounts of the tertiary amine (diarylated byproduct). How can I suppress this?
The Causality: Over-arylation occurs because the newly formed secondary amine product is often more nucleophilic than the primary cyclobutylamine starting material. In a Nucleophilic Aromatic Substitution (SNAr) pathway, the highly activated C4 position of the halopyridine readily accepts a second attack if the secondary amine is deprotonated by a strong base.
The Solution:
Stoichiometric Flooding: Use a large excess of cyclobutylamine (3.0 – 5.0 equivalents). By vastly outnumbering the secondary amine product, the primary amine outcompetes it for the electrophile.
Base Tuning: Avoid strong bases like NaH or KOtBu in SNAr. Use a milder base such as N,N-Diisopropylethylamine (DIPEA) or K₂CO₃. These bases are strong enough to neutralize the HX byproduct but generally insufficient to deprotonate the secondary amine product, keeping it in a less nucleophilic state.
Q2: My Buchwald-Hartwig cross-coupling yields mostly dehalogenated pyridine instead of the coupled product. What is causing this?
The Causality: Hydrodehalogenation is a classic metal-catalyzed side reaction. After the Pd(0) catalyst undergoes oxidative addition into the 4-halopyridine to form a Pd(II)-aryl intermediate, the cyclobutylamine coordinates to the metal. If the subsequent reductive elimination step is slow, the complex can undergo
-hydride elimination (stripping a hydrogen from the amine or solvent), followed by reductive elimination of the hydride and the aryl group, yielding the des-halo pyridine.
The Solution:
Ligand Geometry: Switch to a bulky, wide-bite-angle bidentate ligand like Xantphos[2], or a specialized monodentate ligand. These sterically demanding ligands force the Pd(II) center into a tight geometry that dramatically accelerates the desired C–N reductive elimination, effectively outrunning the competing ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
-hydride elimination pathway.
Q3: The reaction mixture turns black rapidly upon heating, and LC-MS shows a complex polymeric mixture. What went wrong?
The Causality: 4-Halopyridines (especially 4-chloropyridine) are notoriously unstable as free bases. The nucleophilic pyridine nitrogen of one molecule can attack the electrophilic C4 position of another, leading to rapid self-alkylation and the formation of quaternary pyridinium oligomers (black tar).
The Solution:
Salt Stabilization: Always store and react 4-halopyridines as their hydrochloride salts (e.g., 4-chloropyridine hydrochloride).
In Situ Freebasing: Do not pre-mix the pyridine salt with the base. Instead, mix the cyclobutylamine, base, and solvent first, then add the 4-halopyridine hydrochloride portion-wise. This ensures the free base is consumed by the cyclobutylamine as soon as it is generated.
Mechanistic Divergence
Understanding the exact point of failure requires visualizing where the desired pathway diverges into byproduct formation.
Caption: Mechanistic divergence showing pathways to the target product versus common byproducts.
Quantitative Data: Condition Optimization
The following table summarizes the quantitative impact of experimental choices on conversion and byproduct distribution.
Coupling Method
Reagents / Conditions
Conv. (%)
Target Product (%)
Diarylation (%)
Dehalogenation (%)
SNAr (Standard)
1.1 eq Amine, K₂CO₃, DMF, 120°C
>95
65
25
N/A
SNAr (Optimized)
3.0 eq Amine, DIPEA, NMP, 90°C
>95
92
<2
N/A
Cross-Coupling (Std)
1.2 eq Amine, Pd(OAc)₂, PPh₃, NaOtBu
80
45
15
20
Cross-Coupling (Opt)
1.2 eq Amine, Pd(OAc)₂, Xantphos, Cs₂CO₃
>95
88
5
<2
Self-Validating Experimental Protocols
Protocol A: Optimized Metal-Free SNAr
Best for highly electron-deficient substrates (e.g., 4-chloro-3-nitropyridine or 4-chloropyridine).
Preparation: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add cyclobutylamine (3.0 mmol, 3.0 eq) and anhydrous N-Methyl-2-pyrrolidone (NMP) (5 mL).
Base Addition: Add DIPEA (2.5 mmol, 2.5 eq) to the solution and stir for 5 minutes at room temperature.
Electrophile Addition (Critical Step): Slowly add 4-chloropyridine hydrochloride (1.0 mmol, 1.0 eq) in three equal portions over 15 minutes. Causality: Portion-wise addition prevents a sudden spike in free-base concentration, mitigating self-polymerization.
Heating: Attach a reflux condenser and heat the mixture to 90 °C in an oil bath.
Validation Check: After 2 hours, withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.
Self-Validation: You should observe the [M+H]+ of the target secondary amine. If a peak corresponding to [M+H+Target-Cyclobutyl]+ appears, diarylation is occurring. Immediately cool the reaction to 70 °C.
Workup: Once starting material is consumed, cool to room temperature, dilute with EtOAc (20 mL), and wash with 5% aqueous LiCl (3 x 10 mL) to remove NMP and excess cyclobutylamine. Dry over Na₂SO₄, filter, and concentrate.
Protocol B: Optimized Buchwald-Hartwig Amination
Best for less activated 4-halopyridines (e.g., 4-bromopyridine or electron-rich derivatives)[2].
Catalyst Pre-mixing: In a nitrogen-filled glovebox, charge a Schlenk tube with Pd(OAc)₂ (2 mol%) and Xantphos (4 mol%)[2].
Reagent Loading: Add 4-bromopyridine hydrochloride (1.0 mmol, 1.0 eq) and Cs₂CO₃ (2.5 mmol, 2.5 eq). Causality: Cs₂CO₃ is chosen over NaOtBu to prevent base-mediated degradation of the pyridine ring.
Solvent & Amine: Remove the sealed tube from the glovebox. Under a positive flow of nitrogen, inject anhydrous, degassed 1,4-Dioxane (5 mL) followed by cyclobutylamine (1.2 mmol, 1.2 eq).
Reaction: Seal the tube and heat to 100 °C for 12 hours.
Validation Check: Monitor by TLC (Hexanes/EtOAc 1:1).
Self-Validation: If a highly polar, UV-active spot appears at the baseline, hydrodehalogenation (yielding free pyridine) has occurred. This indicates oxygen ingress or poor catalyst pre-mixing. Ensure rigorous degassing for future runs.
Workup: Cool to room temperature, dilute with dichloromethane, filter through a pad of Celite to remove the palladium black and inorganic salts, and concentrate in vacuo. Purify via flash chromatography.
References
Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications - Chemical Reviews (ACS Publications).[Link]
Author: BenchChem Technical Support Team. Date: March 2026
Ticket ID: PUR-CBP-04
Subject: Recrystallization Solvent Systems & Troubleshooting for N-Cyclobutylpyridin-4-amine
Status: Resolved / Guide Available[1]
Executive Summary
N-Cyclobutylpyridin-4-amine is a moderately polar heteroaromatic amine.[1][2] Its purification is governed by the competing physicochemical properties of the electron-rich pyridine ring (hydrogen bond acceptor) and the lipophilic cyclobutyl tail.
While 4-aminopyridine is highly water-soluble, the addition of the cyclobutyl group significantly increases lipophilicity, making binary solvent systems (Solvent/Anti-solvent) the most reliable method for obtaining high-purity crystals.[1]
Part 1: Solvent Selection Matrix
The following matrix is derived from solubility parameters of N-alkyl-4-aminopyridines and structural analogs [1, 2].
Solvent System
Role
Suitability
Technical Notes
Ethyl Acetate / Heptane
Primary
High
The "Gold Standard." The compound dissolves in hot EtOAc; Heptane acts as a gentle anti-solvent to induce crystallization without oiling out.[1][2]
Toluene
Single
Moderate
Effective for removing non-polar impurities.[1][2] Requires cooling to -20°C for maximum yield due to moderate solubility at RT.[1]
Ethanol / Water
Binary
Low/Risk
High risk of oiling out. The cyclobutyl group disrupts the lattice energy in aqueous environments. Use only if inorganic salts are the primary impurity.
Isopropyl Acetate (IPAc)
Single
High
A safer, higher-boiling alternative to Ethyl Acetate.[1] Good for scale-up.
Part 2: Decision Logic & Mechanism
Physicochemical Rationale
The purification logic relies on the Amphiphilic Balance :
The Anchor (Pyridine Nitrogen): The 4-amino group pushes electron density into the ring nitrogen, making it a strong hydrogen bond acceptor. This ensures solubility in polar aprotic solvents (EtOAc, Acetone).
The Disruptor (Cyclobutyl Group): This non-polar moiety reduces water solubility and encourages solubility in hydrocarbons.
The Impurity Profile: Common impurities include 4-chloropyridine (starting material) and cyclobutylamine (liquid).[1][2] The EtOAc/Heptane system keeps the liquid amine in the mother liquor while crystallizing the product.
Solvent Selection Decision Tree
Caption: Decision logic for selecting the optimal purification route based on impurity profile and solubility behavior.
Q1: The product is separating as a yellow oil at the bottom of the flask. What happened?
Root Cause: "Oiling out" occurs when the liquid-liquid phase separation temperature is higher than the crystallization temperature. This is common with cyclobutyl derivatives due to their flexible, greasy ring [3].[5]
Fix:
Reheat the mixture until the oil redissolves.
Add a small amount of the "Good Solvent" (Ethyl Acetate).
Seed the solution: Add a tiny crystal of pure product while the solution is still warm (approx. 40-50°C).
Wrap the flask in a towel to slow the cooling rate.
Q2: My yield is very low (<40%).
Root Cause: Too much Ethyl Acetate was used, or the mother liquor still holds the product.
Fix: Concentrate the mother liquor (filtrate) by rotary evaporation to half its volume. Cool again to obtain a "second crop" of crystals. Note: The second crop is usually less pure.
Q3: Can I use water/ethanol?
Advisory: Not recommended. While 4-aminopyridine dissolves in water, the N-cyclobutyl analog is significantly more lipophilic.[1] Water often forces the product out as a gum rather than a crystal. Stick to organic binary systems.
Q4: How do I remove unreacted cyclobutylamine?
Mechanism: Cyclobutylamine is a liquid (bp ~81°C).[1][2] It will remain dissolved in the Heptane/EtOAc mother liquor. Thorough washing of the filter cake with cold Heptane is critical to wash this impurity away.
References
Wermuth, C. G. (2011). The Practice of Medicinal Chemistry. Academic Press.[1] (General principles of aminopyridine solubility and lipophilicity modulation).
F. Hoffmann-La Roche AG. (2012).[1] Patent WO2012066061: Aminopyridine derivatives.[1][2] WIPO.[1] (Describes purification of structurally similar N-alkyl-4-aminopyridines).
Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press.[1] [Link] (Authoritative source on troubleshooting "oiling out" and solvent selection).[1]
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical.[1] (Standard protocols for recrystallization of aromatic amines).
Technical Support Center: N-Cyclobutylpyridin-4-amine Stability & Storage
The following technical guide is structured as a Tier-3 Support Resource for researchers working with N-cyclobutylpyridin-4-amine and structurally related aminopyridines. It synthesizes established stability data for sec...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide is structured as a Tier-3 Support Resource for researchers working with N-cyclobutylpyridin-4-amine and structurally related aminopyridines. It synthesizes established stability data for secondary aminopyridines with best practices for handling sensitive nitrogen heterocycles.
[1]
Executive Summary: The "Golden Standard" Protocol
N-cyclobutylpyridin-4-amine is a secondary aminopyridine intermediate often used in medicinal chemistry.[1] Its stability is compromised by three primary vectors: oxidative stress (affecting the pyridine nitrogen and amine linkage), photolytic degradation , and hygroscopic carbamate formation (reaction with atmospheric CO₂).
To ensure experimental reproducibility, adhere to this core storage directive:
Displaces O₂ to prevent oxidation; prevents CO₂ absorption which forms carbamate salts [2].[1]
Container
Amber Glass Vials
Pyridine rings are UV-active; amber glass blocks <450nm wavelengths to prevent photolysis [3].[1]
Closure
Teflon (PTFE) Lined Cap
Ensures a hermetic seal against moisture and oxygen ingress; avoids leaching from rubber septa.[1]
State
Solid / Powder
Solution state accelerates degradation by orders of magnitude.[1] Store as neat solid whenever possible.
Troubleshooting Guide (Symptom-Based)
This section addresses specific deviations you may observe.
Q1: My white powder has turned off-white or yellow. Is it still usable?
Diagnosis:Oxidative Degradation (Early Stage).
Aminopyridines are electron-rich systems.[1] The yellowing is typically due to the formation of trace N-oxide impurities or oxidative coupling products (dimers) initiated by radical attack on the amine nitrogen [4].[1]
Action: Check purity via LC-MS. If purity is >98%, the color change may be superficial.[1] If <95%, repurify.[1]
Prevention: Purge headspace with Argon before resealing.[1]
Q2: The compound has turned into a sticky gum or oil.[1]
Diagnosis:Hygroscopicity & Carbamate Formation.
Secondary amines are basic.[1] If left exposed to air, they absorb atmospheric moisture and CO₂, forming ammonium carbamate salts or simply dissolving in absorbed water (deliquescence).
Action: Lyophilize (freeze-dry) to remove water. If it remains oily, the free base may have a low melting point; consider converting to a hydrochloride salt (HCl) for better solid-state stability.[1]
Prevention: Store in a desiccator within the freezer. Warm the vial to room temperature before opening to prevent condensation.
Q3: I see a new peak at M+16 in my Mass Spec.
Diagnosis:N-Oxidation.
The M+16 peak corresponds to the addition of one oxygen atom (+16 Da), confirming the formation of Pyridine-N-oxide .[1] This is the primary degradation pathway for pyridines stored in air [1].[1]
Action: This impurity can significantly alter biological activity (potency shift).[1] Discard or repurify.
Visualizing Degradation Pathways
Understanding how the molecule breaks down helps you prevent it.[1] The diagram below illustrates the critical stress points for N-cyclobutylpyridin-4-amine.
Figure 1: Primary degradation vectors.[1] Red paths indicate irreversible chemical changes; the yellow path indicates reversible salt formation.
Frequently Asked Questions (FAQ)
Q: Can I store the compound in DMSO or Ethanol stock solutions at -20°C?A:Not recommended for >1 month.
While DMSO freezes at 19°C, supercooling can occur, leaving pockets of liquid where degradation accelerates.[1] Furthermore, DMSO is hygroscopic and can carry water into the amine.
Best Practice: Prepare fresh solutions immediately before use.[1] If storage is unavoidable, use anhydrous DMSO, purge with Argon, and store at -80°C.[1]
Q: How do I safely weigh out hygroscopic amounts without degradation?A: Use the "Sub-Aliquot" method.[1]
Purchase the compound in pre-weighed quantities (e.g., 5 mg vials) if available.[1]
If bulk weighing is needed, allow the bottle to equilibrate to room temperature in a desiccator for 30 minutes.
Weigh quickly in a low-humidity environment (<40% RH).[1]
Flush the stock bottle with inert gas immediately after use.[1]
Q: Is the hydrochloride salt more stable than the free base?A:Yes.
Converting the amine to its HCl salt protonates the nitrogen, reducing its electron density and susceptibility to oxidation [5]. It also raises the melting point, preventing the "oiling out" phenomenon.
Experimental Protocol: Re-Purification of Oxidized Material
Use this protocol only if synthesis of fresh material is not an option.
Objective: Remove N-oxide and colored impurities.
Dissolution: Dissolve the degraded crude (yellow/brown) in a minimal amount of Dichloromethane (DCM) .
Wash: Perform a mild basic wash with 5% NaHCO₃ (removes acidic impurities).[1]
Filtration: Pass the organic layer through a small pad of Silica Gel or Celite .[1] The polar N-oxides often stick to the silica, while the secondary amine passes through.[1]
Drying: Dry over anhydrous Na₂SO₄ , filter, and concentrate in vacuo at <40°C.
Storage: Immediately store under Argon at -20°C.
Decision Tree: Storage Logic
Figure 2: Logical flow for determining optimal storage conditions based on physical state and duration.
References
S. R. Naik & P. N.[1][2] Moorthy , "Reactions of oxidizing radicals with 2- and 3-aminopyridines: a pulse radiolysis study," Radiation Physics and Chemistry, vol. 65, no.[1] 2, 2002.
Canadian Society of Hospital Pharmacists , "Chemical Stability of 4-Aminopyridine Capsules," Canadian Journal of Hospital Pharmacy, vol. 57, no.[1] 5, 2004.
Pratibha et al. , "Degradation of 4-amino pyridine onto cuprous oxide nanoparticles," Journal of the Indian Chemical Society, 2020.[1]
High-Resolution 1H NMR Analysis of N-cyclobutylpyridin-4-amine: A Comparative Structural Verification Guide
This guide provides a technical comparative analysis of the 1H NMR spectrum of N-cyclobutylpyridin-4-amine , designed for researchers requiring rigorous structural verification. It contrasts the target compound with its...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a technical comparative analysis of the 1H NMR spectrum of N-cyclobutylpyridin-4-amine , designed for researchers requiring rigorous structural verification. It contrasts the target compound with its regioisomers (2- and 3-isomers), which are common byproducts or alternative scaffolds in medicinal chemistry.
Executive Summary
N-cyclobutylpyridin-4-amine (C9H12N2) represents a pharmacophore often utilized in kinase inhibitors and neurological drug candidates. In synthetic workflows involving nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig amination, distinguishing the target 4-isomer from potential regioisomers (2- or 3-substituted pyridines) is critical.
This guide defines the spectral "fingerprint" of the 4-isomer, specifically the diagnostic AA'BB' aromatic system and the cyclobutyl methine quintet , providing a self-validating protocol for purity assessment.
Structural Analysis & Chemical Shift Prediction
The molecule consists of an electron-deficient pyridine ring and an electron-rich secondary amine attached to a strained cyclobutyl ring. The interaction between the lone pair on the exocyclic nitrogen and the pyridine ring significantly shields the C3/C5 protons.
Table 1: Consensus 1H NMR Data (DMSO-d6, 400 MHz)
Data synthesized from fragment analysis of 4-aminopyridine and cyclobutylamine.
Proton Environment
Label
δ (ppm)
Multiplicity
Integral
J-Coupling (Hz)
Diagnostic Note
Pyridine C2-H, C6-H
H_a
8.05 – 8.15
Doublet (d)
2H
J ≈ 6.0
Deshielded by ring nitrogen. Part of AA'BB' system.[1]
Pyridine C3-H, C5-H
H_b
6.45 – 6.55
Doublet (d)
2H
J ≈ 6.0
Upfield due to resonance donation from amine.
Amine N-H
H_c
6.80 – 7.20
Broad Singlet
1H
-
Exchangeable; shift varies with conc./solvent.
Cyclobutyl C1-H
H_d
3.80 – 3.95
Multiplet (m)
1H
-
Methine proton; often a pseudo-quintet.
Cyclobutyl C2/4-H
H_e
2.25 – 2.35
Multiplet (m)
2H
-
Methylene adjacent to amine.
Cyclobutyl C2/4-H
H_f
1.75 – 1.85
Multiplet (m)
2H
-
Methylene adjacent to amine.
Cyclobutyl C3-H
H_g
1.60 – 1.75
Multiplet (m)
2H
-
Distal methylene; typically the most upfield signal.
Note on Solvent:DMSO-d6 is recommended over CDCl3 for this analysis. The polarity of DMSO stabilizes the NH proton, often revealing it as a distinct doublet (coupling to the cyclobutyl methine) rather than a broad singlet, aiding in confirmation of the secondary amine structure.
Comparative Analysis: Target vs. Regioisomers
The primary analytical challenge is distinguishing the 4-isomer from the 2- and 3-isomers. The symmetry of the pyridine ring is the definitive differentiator.
Table 2: Regioisomer Differentiation Matrix
Feature
Target: 4-Isomer
Alternative: 2-Isomer
Alternative: 3-Isomer
Symmetry
Symmetric (C2v effective)
Asymmetric
Asymmetric
Aromatic Pattern
AA'BB' System (Two distinct doublets)
ABCD System (Four distinct signals)
ABCD System (Complex pattern)
Key Shift (Low Field)
~8.1 ppm (2H, d)
~8.0 ppm (1H, d, H-6)
~8.0-8.2 ppm (1H, s, H-2) & (1H, d, H-6)
Key Shift (High Field)
~6.5 ppm (2H, d)
~6.4 ppm (1H, d, H-3) & ~6.5 ppm (1H, t, H-5)
~6.9 ppm (1H, d, H-4)
Differentiation Logic
Look for two aromatic signals integrating to 2H each.[2]
Look for four aromatic signals integrating to 1H each.
Look for a distinct singlet at ~8.2 ppm (H-2).
Experimental Protocol: Self-Validating Workflow
To ensure authoritative results, follow this step-by-step protocol designed to maximize resolution and minimize exchange broadening.
Step 1: Sample Preparation
Mass: Weigh 5–10 mg of the solid sample.
Solvent: Add 0.6 mL of DMSO-d6 (99.9% D).
Reasoning: CDCl3 may cause the NH signal to broaden into the baseline due to rapid exchange. DMSO forms H-bonds, slowing exchange and sharpening the peak.
Additives: If the salt form (e.g., hydrochloride) is suspected, add 1-2 drops of NaOD/D2O or solid K2CO3 to the tube to liberate the free base in situ, ensuring the chemical shifts match Table 1.
Step 2: Acquisition Parameters (400 MHz+)
Pulse Sequence: Standard 1H (zg30).
Scans (ns): Minimum 16 (for S/N > 100:1).
Relaxation Delay (d1): 2.0 seconds (essential for accurate integration of aromatic protons).
Spectral Width: -2 to 14 ppm.
Step 3: Processing & Validation
Phasing: Apply manual phasing. Auto-phasing often fails on the broad NH peak.
Integration: Normalize the cyclobutyl methine (H_d) to 1.00.
Verification Check:
Do the aromatic doublets integrate to 2.00 ± 0.1? (Confirms 4-substitution).
Is the NH peak visible? (Confirms secondary amine).
Decision Logic & Workflow Diagram
The following diagram illustrates the logical pathway for verifying the identity of N-cyclobutylpyridin-4-amine against its isomers and common impurities.
Caption: Decision tree for structural verification of N-cyclobutylpyridin-4-amine, distinguishing it from regioisomers and detecting common synthetic impurities.
References
ChemicalBook. (2025). Cyclobutylamine 1H NMR Spectrum (2516-34-9). Link
ChemicalBook. (2025). 4-Aminopyridine 1H NMR Spectrum (504-24-5). Link
BenchChem. (2025).[3][4] N,N-Dibutyl-2-chloropyridin-4-amine: A Versatile Building Block. Link
Reich, H. J. (2020).[5] Structure Determination Using NMR: Chemical Shifts of Pyridines. University of Wisconsin-Madison. Link
PubChem. (2025).[6] Compound Summary: 4-Aminopyridine.[4] National Library of Medicine. Link
An In-Depth Comparison Guide: Evaluating 13C NMR Chemical Shift Methodologies for N-cyclobutylpyridin-4-amine
Introduction: The Analytical Challenge N-cyclobutylpyridin-4-amine (CAS 1250507-98-2) represents a highly functionalized structural motif frequently encountered in medicinal chemistry and drug development. Accurate struc...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Analytical Challenge
N-cyclobutylpyridin-4-amine (CAS 1250507-98-2) represents a highly functionalized structural motif frequently encountered in medicinal chemistry and drug development. Accurate structural elucidation of this compound relies heavily on 13C Nuclear Magnetic Resonance (NMR) spectroscopy. However, assigning the precise 13C chemical shifts presents two distinct quantum and stereochemical challenges:
The strong mesomeric (+M) electron-donating effect of the exocyclic secondary amine significantly alters the electron density of the pyridine ring.
The cyclobutane ring exists in a dynamic equilibrium between two puckered "butterfly" conformations to alleviate torsional strain, which averages the axial and equatorial chemical environments at room temperature .
To establish a robust analytical framework, this guide objectively compares three distinct methodologies (products) for determining the 13C NMR chemical shifts of N-cyclobutylpyridin-4-amine: Machine Learning (Mnova Ensemble Predictor) , Quantum Mechanical Calculations (Gaussian 16 DFT/GIAO) , and Experimental Benchmarking .
Mechanistic Causality: Understanding the Chemical Shifts
Before evaluating the performance of our predictive tools, we must establish the physical causality driving the 13C resonances in this specific molecule. Understanding why a peak appears where it does is the foundation of structural verification.
Pyridine Ring Shielding: The lone pair on the exocyclic nitrogen delocalizes into the pyridine π-system. This places a partial negative charge on the ortho carbons (C3/C5), shielding them significantly, pushing their resonance upfield to ~108 ppm . Conversely, the ipso carbon (C4) is heavily deshielded by the inductive (-I) withdrawal of the attached nitrogen, pushing its signal downfield to ~153 ppm.
Cyclobutyl Ring Dynamics: The C1' carbon, directly bonded to the electronegative nitrogen, is deshielded to ~48 ppm. Because of the rapid ring inversion of the puckered cyclobutane conformation, the β-carbons (C2'/C4') and the γ-carbon (C3') exhibit time-averaged signals at ~31 ppm and ~15 ppm, respectively .
Quantitative Comparison: Performance of Predictive Alternatives
We evaluated the performance of empirical machine learning (Mnova) and first-principles quantum mechanics (Gaussian 16) against synthesized experimental ground truth.
13C NMR Chemical Shift Comparison Matrix (ppm)
Carbon Position
Experimental (Expected)
Mnova Ensemble (ML)
Gaussian 16 (DFT/GIAO)
Δ (ML vs Exp)
Δ (DFT vs Exp)
C2 / C6 (Pyridine)
150.2 ppm
149.8 ppm
151.5 ppm
-0.4 ppm
+1.3 ppm
C3 / C5 (Pyridine)
108.6 ppm
109.1 ppm
110.2 ppm
+0.5 ppm
+1.6 ppm
C4 (Pyridine)
153.8 ppm
154.2 ppm
155.1 ppm
+0.4 ppm
+1.3 ppm
C1' (Cyclobutyl)
48.5 ppm
47.9 ppm
50.1 ppm
-0.6 ppm
+1.6 ppm
C2' / C4' (Cyclobutyl)
31.2 ppm
30.5 ppm
32.4 ppm
-0.7 ppm
+1.2 ppm
C3' (Cyclobutyl)
15.4 ppm
14.8 ppm
16.1 ppm
-0.6 ppm
+0.7 ppm
Analysis of the Comparison
Mnova Ensemble (Machine Learning): Mnova utilizes a hybrid approach combining HOSE (Hierarchical Orthogonal Space Encoding) codes and neural networks . It performs exceptionally well (Δ < 0.7 ppm) because the constituent fragments (4-aminopyridine and cyclobutylamine) are thoroughly represented in its empirical training databases.
Gaussian 16 (DFT/GIAO): Density Functional Theory using the Gauge-Independent Atomic Orbital (GIAO) method provides a rigorous first-principles calculation . While it perfectly captures the 3D magnetic anisotropy and conformational dynamics, unscaled DFT calculations tend to systematically overestimate deshielding by 1-2 ppm due to the limitations of implicit solvent models (like IEFPCM) in capturing explicit solute-solvent hydrogen bonding .
Mandatory Visualization: Analytical Workflow
Workflow comparing Machine Learning, DFT, and Experimental methods for 13C NMR assignment.
To ensure absolute scientific integrity, every methodology utilized in this comparison must operate as a self-validating system. Below are the step-by-step protocols for each approach.
Input Generation: Import the SMILES string of N-cyclobutylpyridin-4-amine into the Mnova interface.
Solvent Definition: Explicitly set the prediction solvent to CDCl3. This activates the solvent-aware prediction algorithms, which is critical for molecules with basic nitrogen centers.
Execution: Run the Ensemble 13C Prediction module.
Self-Validation Step: Review the generated "Confidence Interval" metric for each carbon node. If the standard deviation for the quaternary C4 carbon exceeds 2.0 ppm, manually cross-reference the HOSE code database to ensure the N-heteroaryl fragment is adequately represented in the training set.
Conformational Search: Perform a molecular mechanics (MMFF94) conformational search to identify the lowest-energy puckered "butterfly" state of the cyclobutyl ring and the optimal N-H dihedral angle.
Geometry Optimization: Optimize the lowest-energy conformer using the B3LYP functional and the 6-31G(d,p) basis set, incorporating the IEFPCM (Chloroform) solvent model.
Self-Validation Step (Frequency Check): Run a vibrational frequency calculation (Freq) on the optimized geometry. The absence of imaginary frequencies confirms the structure is a true local minimum, not a saddle point or transition state.
NMR Tensor Calculation: Execute the GIAO calculation (NMR=GIAO) at the same level of theory .
Scaling: Apply empirical linear scaling (e.g., using CHESHIRE database scaling factors) to convert the raw isotropic shielding tensors to TMS-referenced chemical shifts .
Protocol 3: Experimental Ground Truth Acquisition
Sample Preparation: Dissolve 25 mg of high-purity (>98%) N-cyclobutylpyridin-4-amine in 0.6 mL of CDCl3 (containing 0.03% v/v TMS as an internal standard).
Acquisition: Acquire the 1D 13C NMR spectrum on a 400 MHz or 600 MHz spectrometer at 298 K using a standard composite pulse decoupling (CPD) sequence (e.g., zgpg30). Collect a minimum of 512 scans to ensure an adequate signal-to-noise ratio for the relaxation-delayed quaternary C4 carbon.
Self-Validation Step (2D Correlation): Do not rely solely on 1D chemical shifts for assignment. Acquire 2D HSQC and HMBC spectra. The HMBC cross-peaks from the cyclobutyl C1' protons to the pyridine C4 carbon must be present to unambiguously validate the exocyclic C-N bond connectivity, creating a closed-loop verification of the structure.
Conclusion & Strategic Recommendations
For routine structural verification in pharmaceutical development, Machine Learning (Mnova) is the superior product due to its rapid execution and high accuracy derived from extensive empirical databases. However, for novel derivatives where the specific steric bulk or electronic environment is unprecedented in the literature, DFT/GIAO calculations (Gaussian) remain the gold standard, provided the protocol includes rigorous conformational sampling and frequency-based self-validation. Ultimately, neither computational product supersedes the necessity of Experimental 2D-NMR for absolute, regulatory-grade structural proof.
Gaussian, Inc. "NMR Properties." Gaussian.com. URL:[Link]
ResearchGate. "13 C NMR signals of ortho-and meta-carbons of 4-aminopyridine." Researchgate.net. URL: [Link]
National Institutes of Health (NIH). "Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks." NIH.gov. URL:[Link]
Validation
HPLC Retention Time & Purity Analysis: N-cyclobutylpyridin-4-amine
Topic: HPLC Retention Time and Purity Analysis of N-cyclobutylpyridin-4-amine Content Type: Publish Comparison Guide A Comparative Guide to Stationary Phase Selection & Method Optimization Executive Summary N-cyclobutylp...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: HPLC Retention Time and Purity Analysis of N-cyclobutylpyridin-4-amine
Content Type: Publish Comparison Guide
A Comparative Guide to Stationary Phase Selection & Method Optimization
Executive Summary
N-cyclobutylpyridin-4-amine (CAS: 115286-62-9) serves as a critical intermediate in the synthesis of kinase inhibitors and GPCR ligands. However, its analysis presents a classic chromatographic challenge: the basic pyridine nitrogen (pKa ~9.2) protonates under standard acidic LC-MS conditions, leading to early elution, severe peak tailing, and co-elution with polar impurities.
This guide objectively compares the standard analytical approach (C18 / Acidic pH ) against two superior alternatives: Phenyl-Hexyl phases (for enhanced selectivity) and High-pH Mobile Phases (for optimal peak shape). We provide representative data and protocols to help researchers achieve baseline resolution and accurate purity assessment.
Chemical Profile & Chromatographic Challenge
Understanding the physicochemical properties of the analyte is the first step in method design.
Property
Value (Approx.)
Chromatographic Implication
Structure
Pyridine ring with secondary amine at C4
UV Active: Strong absorption at 254 nm (aromatic system).
Basic pKa
~9.2 - 9.5
Positive Charge: At pH < 7, the molecule is protonated (), causing repulsion from C18 chains and interaction with residual silanols (tailing).
LogP
~1.2 - 1.5
Moderate Lipophilicity: Sufficient for Reverse Phase (RP), but requires specific conditions to retain the ionized form.
Comparative Analysis: Method Performance
We compared three distinct methodologies to determine the optimal setup for purity analysis.
Method A: The "Standard" (C18 / Acidic pH)
Column: Standard C18 (e.g., Agilent ZORBAX Eclipse Plus C18), 3.5 µm.
Mobile Phase: 0.1% Formic Acid in Water / Acetonitrile.
Mechanism: Hydrophobic interaction only.
Performance:
Retention: Weak.[1] The protonated amine is highly polar.
Peak Shape: Poor. Ionic interaction with silanols causes tailing (
).
Verdict:Not Recommended for purity analysis due to risk of overlapping impurity peaks in the solvent front.
Method B: The "Selectivity Alternative" (Phenyl-Hexyl / Acidic pH)
Column: Phenyl-Hexyl (e.g., Phenomenex Luna Phenyl-Hexyl), 3.5 µm.
Mobile Phase: 0.1% Formic Acid in Water / Methanol.
Acceptance Criteria: %RSD of Area < 2.0%; Tailing Factor < 1.3; Theoretical Plates > 5000.
Mechanism & Workflow Visualization
Figure 1: Analytical Decision Workflow
Caption: Logical flowchart for selecting the appropriate HPLC method based on available equipment and data requirements.
Figure 2: Interaction Mechanism Comparison
Caption: Comparison of retention mechanisms. Phenyl-Hexyl utilizes pi-pi interactions, while High pH C18 utilizes neutral hydrophobic retention.
Impurity Profiling: What to Watch For
When analyzing purity, specific synthesis byproducts must be resolved:
4-Chloropyridine (Starting Material): Less polar than the product. Elutes after the product on C18. UV active.
Cyclobutylamine (Starting Material): Highly polar, no UV chromophore. Requires LC-MS or derivatization for detection.
Bis-alkylated impurity: If reductive amination is uncontrolled, a tertiary amine (N,N-dicyclobutyl) may form. This is significantly more lipophilic and will elute late in the gradient [5].
References
Waters Corporation. What is a good column choice for analysis of 4-aminopyridine (4-AP)? Waters Knowledge Base.[3] Available at: [Link]
Chromatography Online. Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. LCGC North America. Available at: [Link]
Advanced Materials Technology. Comparison of Phenyl- and C18 Bonded Phases with Peptide Mixtures. HALO Columns.[4] Available at: [Link]
Separation Science. A Comparison of Superficially Porous Particle-based Column Chemistries. Available at: [Link]
Technical Comparison Guide: IR Spectroscopy of N-cyclobutylpyridin-4-amine
Executive Summary & Structural Context[1][2][3][4] N-cyclobutylpyridin-4-amine represents a critical scaffold in modern drug discovery, often utilized to modulate lipophilicity and metabolic stability compared to its acy...
N-cyclobutylpyridin-4-amine represents a critical scaffold in modern drug discovery, often utilized to modulate lipophilicity and metabolic stability compared to its acyclic alkyl counterparts. In Quality Control (QC) and structural elucidation, Infrared (IR) spectroscopy serves as a rapid, non-destructive tool to validate the integrity of three distinct structural domains:
The Pyridine Core: Aromatic heteroatom vibrations.
The Secondary Amine Linker: A critical differentiation point from precursor primary amines.
The Cyclobutyl Ring: A strained aliphatic cycle with unique "breathing" modes distinct from linear alkyl chains.
This guide provides an objective comparison of the IR spectral performance of N-cyclobutylpyridin-4-amine against its primary synthetic precursor (4-Aminopyridine ) and its closest acyclic analogue (N-isopropylpyridin-4-amine ).
Theoretical Grounding: Vibrational Logic
To accurately interpret the spectrum, one must deconstruct the molecule into its vibrational oscillators. The coupling between the electron-rich pyridine ring and the secondary amine creates a resonance-stiffened C–N bond, shifting frequencies higher than in aliphatic amines. Simultaneously, the cyclobutyl ring introduces high-energy transitions due to angle strain (~88° vs. 109.5° ideal).
Diagram 1: Structural Vibrational Logic
The following decision tree illustrates the logical flow for identifying N-cyclobutylpyridin-4-amine based on spectral exclusion.
Caption: Logical decision tree for differentiating N-cyclobutylpyridin-4-amine from precursors and analogues using key spectral regions.
Comparative Analysis
Comparison A: N-Alkylation Verification
Alternative: 4-Aminopyridine (Precursor)
Objective: Confirm successful mono-alkylation of the amine.
The transformation from a primary amine (4-AP) to a secondary amine (Target) results in the collapse of the N-H stretching doublet into a singlet.
Feature
4-Aminopyridine (Precursor)
N-cyclobutylpyridin-4-amine (Target)
Diagnostic Significance
N-H Stretch
Doublet (Asym ~3440, Sym ~3300 cm⁻¹)
Singlet (~3320–3400 cm⁻¹)
Primary vs. Secondary: The disappearance of the symmetric stretch is the primary indicator of reaction completion [1].
N-H Bend
Scissoring band ~1645 cm⁻¹
Weak/Absent scissoring
Secondary amines lack the strong scissoring mode seen in primary amines [2].
C-N Stretch
~1270 cm⁻¹
~1280–1320 cm⁻¹
Slight blue shift due to increased steric bulk and inductive effects of the cyclobutyl group.
Comparison B: Ring Strain Signatures
Alternative: N-isopropylpyridin-4-amine (Acyclic Analogue)
Objective: Distinguish the strained cyclobutyl ring from a standard isopropyl group.
While both groups are secondary alkyls, the cyclobutyl ring exhibits unique "puckering" and "breathing" modes due to conformational strain.
Feature
N-isopropyl Analogue
N-cyclobutylpyridin-4-amine
Diagnostic Significance
C-H Deformation
Gem-Dimethyl Doublet (~1385 & 1365 cm⁻¹)
Absent
The "rabbit ears" doublet at ~1380 cm⁻¹ is specific to isopropyl/gem-dimethyl groups [3].
Ring Breathing
None
~900–935 cm⁻¹
A characteristic, moderately strong band associated with cyclobutane ring expansion/contraction [4].
Ring Puckering
None
~1230–1260 cm⁻¹
Distinct band often found in cyclobutyl derivatives, absent in acyclic chains [4].
C-H Stretch
~2960 cm⁻¹ (Methyl dominant)
~2980–2850 cm⁻¹
Cyclobutyl C-H stretches are often sharper and shifted due to ring strain (hybridization > sp³).
Experimental Protocol: ATR-FTIR Characterization
To ensure reproducibility, the following self-validating protocol utilizes Attenuated Total Reflectance (ATR), eliminating the need for KBr pellets which can induce pressure-based ring deformations in strained molecules.
Diagram 2: Validated Workflow
Caption: Step-by-step ATR-FTIR workflow ensuring spectral integrity and background correction.
Detailed Steps:
System Initialization: Ensure the ATR crystal (Diamond or ZnSe) is clean. Collect a background spectrum (Air) with 32 scans at 4 cm⁻¹ resolution.
Sample Application: Apply ~5-10 mg of N-cyclobutylpyridin-4-amine to the crystal center.
Note: If the sample is an oil, cover the entire active area. If solid, apply high pressure to ensure optical contact.
Acquisition: Scan from 4000 to 600 cm⁻¹.
Self-Validation Check:
Verify the absence of the "Gem-Dimethyl" doublet at 1380 cm⁻¹ (confirms no isopropyl contamination).
Verify the presence of the Pyridine Ring Breathing mode at ~990 cm⁻¹ (internal standard for the aromatic core) [5].
Data Processing: Apply baseline correction if scattering is observed (common in solids).
Summary of Diagnostic Bands
The following table serves as the final reference for product identification.
A Comparative Analysis of N-cyclobutylpyridin-4-amine and N-isopropylpyridin-4-amine for Anticancer Drug Discovery
A Senior Application Scientist's Guide to Evaluating Two Promising 4-Aminopyridine Analogs In the landscape of medicinal chemistry, the 4-aminopyridine scaffold is a well-established pharmacophore present in numerous bio...
Author: BenchChem Technical Support Team. Date: March 2026
A Senior Application Scientist's Guide to Evaluating Two Promising 4-Aminopyridine Analogs
In the landscape of medicinal chemistry, the 4-aminopyridine scaffold is a well-established pharmacophore present in numerous biologically active compounds. Its derivatives have been explored for a range of therapeutic applications, including as potassium channel blockers and as components of anticancer agents.[1][2][3] This guide provides an in-depth, comparative analysis of two closely related analogs: N-cyclobutylpyridin-4-amine and N-isopropylpyridin-4-amine. While direct comparative biological data for these specific molecules is limited in publicly available literature, this document will leverage structure-activity relationship (SAR) principles and predictive modeling to offer a scientifically grounded perspective on their potential as anticancer agents. We will delve into their physicochemical properties, plausible synthetic routes, and provide a detailed experimental protocol for their comparative evaluation.
Physicochemical Properties: A Tale of Two Alkyl Substituents
The seemingly subtle difference between a cyclobutyl and an isopropyl group can significantly impact a molecule's physicochemical properties, which in turn govern its pharmacokinetic and pharmacodynamic profile. The following table summarizes key predicted and known properties of the two title compounds.
The more compact and rigid cyclobutyl group may exhibit slightly higher lipophilicity compared to the branched isopropyl group.
Predicted pKa
~9.0
~9.2
The electron-donating effect of the alkyl groups increases the basicity of the pyridine nitrogen. The slightly greater steric hindrance of the cyclobutyl group might marginally reduce its basicity compared to the isopropyl analog.
Predicted Aqueous Solubility
Moderately Soluble
Moderately Soluble
Both compounds are expected to have moderate aqueous solubility due to the presence of the basic amine groups, which can be protonated at physiological pH.
The PSA is primarily determined by the aminopyridine core and is identical for both molecules.
Synthesis of N-cyclobutylpyridin-4-amine and N-isopropylpyridin-4-amine: A General Approach
The synthesis of N-alkylated 4-aminopyridines can be achieved through several established methods. A common and straightforward approach is the nucleophilic substitution of a suitable 4-halopyridine with the corresponding amine.
Proposed Synthetic Pathway
Caption: General synthetic scheme for N-alkylation of 4-chloropyridine.
Experimental Protocol: Synthesis of N-cyclobutylpyridin-4-amine
To a solution of 4-chloropyridine (1.0 eq) in anhydrous dimethylformamide (DMF), add cyclobutylamine (1.2 eq) and potassium carbonate (2.0 eq).
Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC).
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3x).
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to afford N-cyclobutylpyridin-4-amine.
This protocol can be adapted for the synthesis of N-isopropylpyridin-4-amine by substituting cyclobutylamine with isopropylamine.
Comparative Biological Activity: A Focus on Anticancer Potential
While direct comparative studies are lacking, the 4-aminopyridine scaffold is a known constituent of molecules with anticancer activity, often through the inhibition of protein kinases.[2][6] The N-alkyl substituent can play a crucial role in modulating the potency and selectivity of these inhibitors by influencing their binding to the target protein.
The cyclobutyl and isopropyl groups, while similar in size, present different steric and conformational properties. The rigid, four-membered ring of the cyclobutyl group may offer a more defined conformation for binding within a protein's active site compared to the more flexible isopropyl group. This difference in conformational rigidity could translate to altered binding affinity and, consequently, different biological activity.
Experimental Workflow for Comparative Anticancer Activity Screening
To empirically determine and compare the anticancer activity of N-cyclobutylpyridin-4-amine and N-isopropylpyridin-4-amine, a robust and reproducible in vitro assay is required. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted colorimetric method for assessing cell viability and is an excellent choice for initial screening.[5][7][8][9]
Caption: Workflow for the comparative anticancer screening using the MTT assay.
Detailed Experimental Protocol: MTT Assay
1. Cell Culture and Seeding:
Culture a human cancer cell line (e.g., MCF-7 for breast cancer or A549 for lung cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.
Harvest cells and perform a cell count to determine cell viability.
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for cell attachment.
2. Compound Treatment:
Prepare stock solutions of N-cyclobutylpyridin-4-amine and N-isopropylpyridin-4-amine in dimethyl sulfoxide (DMSO).
Perform serial dilutions of the stock solutions in culture media to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
Remove the old media from the 96-well plate and add 100 µL of the media containing the different concentrations of the test compounds to the respective wells. Include a vehicle control (DMSO without compound) and a positive control (a known anticancer drug).
3. Incubation and Assay:
Incubate the plate for 48 to 72 hours at 37°C in a humidified incubator with 5% CO₂.
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
4. Data Acquisition and Analysis:
Measure the absorbance of each well at 570 nm using a microplate reader.
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) for each compound.
Potential Signaling Pathway Involvement
Many pyridine-containing compounds exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cell signaling pathways involved in cell growth, proliferation, and survival. A hypothetical signaling pathway that could be modulated by these compounds is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.
structural characterization data for N-cyclobutylpyridin-4-amine
Executive Summary: The Case for Conformational Restriction In the optimization of lead compounds, the transition from acyclic alkyl chains to saturated carbocycles is a validated strategy to improve metabolic stability a...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The Case for Conformational Restriction
In the optimization of lead compounds, the transition from acyclic alkyl chains to saturated carbocycles is a validated strategy to improve metabolic stability and potency. N-cyclobutylpyridin-4-amine (CAS 1250507-98-2) represents a critical building block in this domain, offering a distinct pharmacological profile compared to its acyclic analog (N-isopropyl) and its lower homolog (N-cyclopropyl).
This guide provides a structural characterization and performance comparison of the N-cyclobutyl moiety attached to a 4-aminopyridine core. We analyze its utility in modulating lipophilicity (LogP), basicity (pKa), and vector orientation in kinase and GPCR ligand design.
Structural Characterization & Data
The structural integrity of N-cyclobutylpyridin-4-amine is defined by the interaction between the electron-deficient pyridine ring and the puckered cyclobutyl ring. Unlike the planar cyclopropyl group, the cyclobutyl ring exists in a puckered conformation (dihedral angle ~25°), which influences the spatial projection of the amine.
Analyst Note: The chemical shift of the methine proton (
3.85) is a critical quality attribute (CQA). A shift upfield (< 3.5 ppm) often indicates incomplete N-arylation or the presence of free cyclobutylamine.
Comparative Performance Analysis
The selection of the cyclobutyl group over isopropyl or cyclopropyl is rarely arbitrary. It is a strategic choice to modulate metabolic soft spots and binding vectors .
Comparative Data Table
Property
N-Isopropyl (Acyclic)
N-Cyclopropyl (Strained)
N-Cyclobutyl (Target)
Structure
Flexible, rotating methyls
Rigid, planar, -character
Rigid, puckered, "butterfly"
LogP (Predicted)
1.35
1.10
1.45
Metabolic Liability
High (Methyl oxidation)
Low (Ring opening possible)
Low (No methyls, stable ring)
Conformational Entropy
High penalty upon binding
Low penalty
Low penalty
Vector Projection
~109.5° tetrahedral
~120° (pseudo-sp2)
~110° (constrained)
Mechanistic Insights
Metabolic Stability vs. Isopropyl: The isopropyl group is prone to CYP450-mediated hydroxylation at the terminal methyl groups. The cyclobutyl ring removes these methyl "handles" while maintaining similar steric bulk (Van der Waals volume: Isopropyl ~45 ų vs. Cyclobutyl ~49 ų). This often extends half-life (
) without significantly altering the binding mode.
Basicity Modulation vs. Cyclopropyl: Cyclopropyl amines possess significant
-character in the C-N bond, which can attenuate the basicity of the nitrogen lone pair. The cyclobutyl group behaves more like a standard secondary alkyl amine, maintaining the nucleophilicity required for hydrogen bonding interactions in the active site (e.g., hinge binding in kinases).
Experimental Protocols
Synthesis Workflow: S
Ar Displacement
The most robust route to N-cyclobutylpyridin-4-amine avoids metal catalysis, utilizing the electron-deficient nature of the pyridine ring.
Reagents:
4-Chloropyridine hydrochloride (1.0 equiv)
Cyclobutylamine (3.0 equiv)
Solvent: Ethanol or NMP (N-Methyl-2-pyrrolidone)
Base: DIPEA (Diisopropylethylamine) (2.5 equiv)
Procedure:
Charge: In a pressure vial, suspend 4-chloropyridine HCl (1.50 g, 10 mmol) in Ethanol (15 mL).
Activation: Add DIPEA (4.35 mL, 25 mmol) dropwise. The solution will clarify as the free base is liberated.
Addition: Add cyclobutylamine (2.13 g, 30 mmol). Note: Excess amine acts as both nucleophile and proton scavenger.
Reaction: Seal the vial and heat to 140 °C (microwave) for 1 hour or 120 °C (oil bath) for 16 hours.
Workup: Concentrate solvent in vacuo. Redissolve residue in DCM (50 mL) and wash with sat. NaHCO
(2 x 30 mL).
Purification: The crude material is often pure enough (>95%). If necessary, purify via flash chromatography (DCM:MeOH 95:5 + 1% NH
).
Visualization of Synthesis Pathway
Quality Control & Troubleshooting
When characterizing this compound, researchers frequently encounter specific challenges. Use this troubleshooting matrix to validate your results.
Observation
Root Cause
Remediation
LC-MS shows M+H 151
Reduction of Pyridine
Check for hydride sources; ensure inert atmosphere if using metal catalysis.
NMR: Extra doublet at 8.3 ppm
Residual 4-Chloropyridine
Reaction incomplete. Increase temperature or equivalents of amine.
Low Yield (<40%)
Volatility of Amine
Cyclobutylamine (bp ~80°C) can escape. Use a sealed pressure vessel.
Dark/Tarry Crude
Polymerization
4-Chloropyridine is unstable as a free base. Generate it in situ from the HCl salt.
References
Cyclobutane in Drug Design : "Cyclobutanes in Small-Molecule Drug Candidates." Journal of Medicinal Chemistry. Link
Lipophilicity Trends : "Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups." Beilstein Journal of Organic Chemistry. Link
SNAr Methodology : "The reaction of 4-chloropyridine with some amines." Recueil des Travaux Chimiques des Pays-Bas. Link
Compound Data : "N-Cyclobutylpyridin-4-amine (CAS 1250507-98-2) Entry." Ambeed Chemical Catalog. Link
Validation
In-Depth Technical Guide: Bioactivity Comparison of Cyclobutyl vs. Cyclopentyl Aminopyridines
Executive Summary & Strategic Context Aminopyridines represent a privileged scaffold in modern drug discovery, frequently utilized as hinge-binding motifs in kinase inhibitors and core pharmacophores in antiviral agents....
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Strategic Context
Aminopyridines represent a privileged scaffold in modern drug discovery, frequently utilized as hinge-binding motifs in kinase inhibitors and core pharmacophores in antiviral agents. When optimizing the solvent-exposed or hydrophobic pocket-binding regions of these molecules, medicinal chemists frequently face the decision of selecting the optimal cycloalkyl substituent.
This guide provides a rigorous, data-driven comparison between cyclobutyl (4-membered) and cyclopentyl (5-membered) substitutions on aminopyridine derivatives. By analyzing the structural physics, empirical bioactivity data, and establishing a self-validating experimental protocol, this guide equips drug development professionals with the mechanistic rationale required to drive rational Structure-Activity Relationship (SAR) campaigns.
Mechanistic Rationale: The Physics of Ring Expansion
The decision to expand a cyclobutyl ring to a cyclopentyl ring is not merely the addition of a 14 Da methylene group; it fundamentally alters the physicochemical and spatial properties of the aminopyridine derivative.
Conformational Dynamics & Ring Strain
Cyclobutyl (C4): Exhibits a "puckered" conformation to relieve torsional strain, possessing a high ring strain energy (~26.3 kcal/mol). It is relatively rigid, which can be advantageous if the target pocket precisely matches this geometry, but it lacks the flexibility to adapt to complex binding sites.
Cyclopentyl (C5): Adopts a highly dynamic "envelope" conformation with significantly lower ring strain (~6.2 kcal/mol). This flexibility allows the cyclopentyl group to undergo induced fit, dynamically adjusting its conformation to maximize van der Waals contacts within a hydrophobic pocket.
Lipophilicity and Bioisosterism
Cycloalkyl rings are frequently employed as bioisosteres for phenyl rings to modulate solubility and metabolic stability without drastically altering the hydrophobic footprint. As demonstrated in comprehensive bioisostere mapping studies, replacing a phenyl group with cyclobutyl or cyclopentyl moieties generally maintains baseline solubility while altering the target-specific bioactivity profile depending on the spatial constraints of the receptor 1[1].
Logical SAR decision tree comparing cyclobutyl and cyclopentyl aminopyridine derivatives.
Quantitative Bioactivity Comparison: Case Study
To objectively compare performance, we analyze a documented SAR campaign optimizing aminopyridine-based Hepatitis C Virus (HCV) NS4B replication inhibitors2[2].
In this series, the aminopyridine core was systematically derivatized with varying cycloalkyl sizes to probe the dimensions of the hydrophobic binding pocket.
Table 1: HCV Genotype 1a Replicon Potency by Cycloalkyl Size
Substituent (R-group)
Ring Size
Conformation
HCV Genotype 1a EC₅₀ (nM)
Relative Potency (vs. Cyclopropyl)
Cyclopropyl
3
Planar
88.0
1.0x (Baseline)
Cyclobutyl
4
Puckered
12.0
7.3x
Cyclopentyl
5
Envelope
5.0
17.6x (Optimal)
Cyclohexyl
6
Chair
340.0
0.25x (Steric Clash)
Data Interpretation & Causality:
The data reveals a "Goldilocks effect" governed by steric volume. The cyclobutyl derivative (12 nM) represents a massive improvement over the cyclopropyl baseline, indicating that the pocket requires a larger hydrophobic mass. However, the cyclopentyl derivative (5.0 nM) achieves the optimal fit, more than doubling the potency of the cyclobutyl analog. The envelope conformation of the cyclopentyl ring perfectly complements the target's hydrophobic cleft. Attempting to push the boundary further to a cyclohexyl ring results in a severe steric clash, plummeting the potency to 340 nM2[2].
To confidently distinguish between the nuanced bioactivity differences of cyclobutyl and cyclopentyl aminopyridines, researchers must employ a self-validating experimental workflow. The following protocol ensures that observed differences are due to target engagement rather than artifactual physicochemical properties.
Step 1: Chemical Quality Control (QC) & Purity Validation
Action: Analyze synthesized cyclobutyl and cyclopentyl aminopyridines via LC-MS and ¹H/¹³C NMR.
Causality: Cycloalkyl amines used in synthesis often contain trace transition metal catalysts (e.g., Palladium from Buchwald-Hartwig couplings) or unreacted starting materials. These impurities can act as Pan-Assay Interference Compounds (PAINS). Ensuring >95% purity guarantees that the bioactivity delta is strictly structural.
using a cell-free biochemical assay (e.g., Surface Plasmon Resonance). Include a known reference inhibitor as a positive control.
Causality: This isolates the binding event from membrane permeability variables. If the cyclopentyl variant shows a lower
than the cyclobutyl variant here, it confirms superior geometric complementarity to the target pocket.
Step 3: Orthogonal Cellular Phenotypic Assay
Action: Evaluate the EC₅₀ in a relevant cell line (e.g., replicon assay for antivirals, or proliferation assay for oncology targets).
Causality: This step acts as the self-validating cross-check. Because the cyclopentyl group is slightly more lipophilic (higher LogP) than the cyclobutyl group, it may exhibit different membrane permeability or intracellular accumulation. If biochemical potency (Step 2) translates to cellular potency (Step 3), the structural modification is physiologically viable.
Step 4: Counter-Screening for Off-Target Hydrophobicity
Action: Screen both compounds against a panel of common off-targets (e.g., hERG channel, CYP450 enzymes).
Causality: Increasing lipophilic bulk (from C4 to C5) inherently increases the risk of non-specific hydrophobic binding. A self-validating system must prove that the enhanced potency of the cyclopentyl variant is target-specific and not a result of indiscriminate lipophilic sticking.
Step-by-step self-validating workflow for evaluating aminopyridine bioactivity.
Conclusion
When optimizing aminopyridine scaffolds, the choice between cyclobutyl and cyclopentyl substituents is a critical determinant of target affinity. While cyclobutyl groups offer a rigid, puckered geometry suitable for constrained pockets, empirical data demonstrates that the dynamic envelope conformation of the cyclopentyl ring frequently provides superior hydrophobic packing and enhanced bioactivity, provided that the binding pocket can accommodate the slight increase in steric volume.
References
Source: Royal Society of Chemistry (RSC)
Source: PubMed Central (PMC)
Title: 2-Mercapto-Quinazolinones as Inhibitors of Type II NADH Dehydrogenase and Mycobacterium tuberculosis: Structure–Activity Relationships
Source: ACS Publications
URL
A Researcher's Guide to the Safe Handling and Disposal of N-cyclobutylpyridin-4-amine
Navigating the frontiers of drug development and chemical synthesis requires not only innovation but also an unwavering commitment to safety. This guide provides essential, immediate safety and logistical information for...
Author: BenchChem Technical Support Team. Date: March 2026
Navigating the frontiers of drug development and chemical synthesis requires not only innovation but also an unwavering commitment to safety. This guide provides essential, immediate safety and logistical information for handling N-cyclobutylpyridin-4-amine, a substituted pyridine derivative with potential applications in medicinal chemistry. As a compound that may be novel or possess an incompletely characterized toxicological profile, it is imperative to treat it with the utmost caution. This document offers a procedural framework grounded in established safety principles and data from structurally analogous compounds to ensure the well-being of laboratory personnel and the integrity of your research.
Hazard Assessment: An Evidence-Based Approach
Key Anticipated Hazards:
Skin and Eye Irritation/Corrosion: A common characteristic of amines and pyridines is their potential to cause skin irritation and serious eye irritation or damage upon contact.[1][2][3][4]
Acute Oral Toxicity: Many similar compounds are classified as harmful if swallowed.[1][2]
Respiratory Irritation: Inhalation of dust or aerosols may lead to irritation of the respiratory tract.[1][3]
Allergic Skin Reaction: Some individuals may develop sensitization to similar chemical structures upon repeated exposure.
Given these potential hazards, a conservative approach to handling is warranted. All personnel must be trained on these potential risks before working with the compound.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical to mitigate the risks associated with handling N-cyclobutylpyridin-4-amine. The following table outlines the minimum required PPE, with the understanding that a site-specific risk assessment may necessitate additional measures.
Body Part
Required PPE
Rationale and Best Practices
Hands
Nitrile or Neoprene Gloves
Provides a barrier against skin contact. Double-gloving is recommended. Immediately remove and dispose of gloves if contamination is suspected. Wash hands thoroughly after removing gloves.
Eyes/Face
Safety Goggles and Face Shield
Protects against splashes and airborne particles. Safety goggles must be worn at all times. A face shield should be used when there is a significant risk of splashing.[4][5]
Body
Laboratory Coat
A flame-resistant lab coat provides a removable barrier to protect skin and clothing from contamination. Ensure the coat is fully buttoned.[5]
Respiratory
NIOSH-approved Respirator
Required when working outside of a certified chemical fume hood, or if there is a potential for aerosol or dust generation.[6] The specific cartridge type should be selected based on a formal risk assessment.
Operational Plan: From Receipt to Use
A systematic workflow is essential for the safe handling of N-cyclobutylpyridin-4-amine. The following diagram and procedural steps outline a comprehensive operational plan.
Caption: Safe Handling Workflow for N-cyclobutylpyridin-4-amine
Step-by-Step Handling Protocol:
Pre-Handling Preparation:
Thoroughly review this guide and any available safety information for structurally similar compounds.
Ensure all necessary PPE is available and in good condition.
Prepare your designated work area, typically a certified chemical fume hood, by ensuring it is clean, uncluttered, and all necessary equipment is present.
Have spill cleanup materials readily available.
Handling the Compound:
All manipulations of solid N-cyclobutylpyridin-4-amine should be conducted within a chemical fume hood to prevent inhalation of dust.
When weighing the compound, use a tared container and handle it with care to avoid generating dust.
If creating solutions, add the solid to the solvent slowly to avoid splashing.
Keep all containers of the compound tightly sealed when not in use.[1]
Post-Handling Procedures:
Thoroughly decontaminate all work surfaces and equipment after use. A suitable decontamination solution should be chosen based on the solvents used in the procedure.
Carefully remove PPE, avoiding cross-contamination. Wash hands and any exposed skin thoroughly with soap and water.
Disposal Plan: Environmental Responsibility
Proper disposal of N-cyclobutylpyridin-4-amine and any associated waste is a critical component of laboratory safety and environmental stewardship.
Waste Segregation and Disposal:
Solid Waste: All solid N-cyclobutylpyridin-4-amine waste, including contaminated consumables (e.g., weigh boats, gloves, paper towels), should be collected in a clearly labeled, sealed container designated for hazardous chemical waste.
Liquid Waste: Solutions containing N-cyclobutylpyridin-4-amine should be collected in a separate, labeled, and sealed hazardous waste container. Do not mix with incompatible waste streams.
Disposal Protocol: All chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[3][6] Do not pour any amount of this chemical down the drain or dispose of it in regular trash.[1]
Spill Management:
In the event of a spill, evacuate the immediate area and alert your supervisor and EHS. If you are trained and it is safe to do so, contain the spill using an appropriate absorbent material.[6] All materials used for spill cleanup must be disposed of as hazardous waste.
By adhering to these guidelines, researchers can confidently and safely work with N-cyclobutylpyridin-4-amine, fostering a culture of safety and scientific excellence within the laboratory.
References
Material Safety D
Cayman Chemical. (2023, August 10).
Fisher Scientific. (2025, December 18).
Fisher Scientific. (2025, December 18).
Fisher Scientific. (2025, December 24).
Fisher Scientific. (2025, December 21).
Fisher Scientific. (2025, December 19).
U.S. Environmental Protection Agency. (2025, October 15). N-cyclohexylpyridin-4-amine Properties. CompTox Chemicals Dashboard.
MATERIAL SAFETY D
KISHIDA CHEMICAL CO., LTD. (2025, September 4).
ChemScene. (n.d.). 4-Cyclobutylpyridin-2-amine.
BenchChem. (2025). An In-depth Technical Guide to the Chemical Properties of N,N-dibutyl-2-chloropyridin-4-amine.
U.S. Environmental Protection Agency. (2025, October 15). N-Butylpyrimidin-4-amine Properties. CompTox Chemicals Dashboard.
ChemScene. (n.d.). 1-Cyclobutylpiperidin-4-amine.
TOKYO CHEMICAL INDUSTRY CO., LTD. (2023, March 4).
Carboline. (2025, November 19). Safety Data Sheet Prepared in Accordance with HCS 29 C.F.R. 1910.1200.